HET0016
Description
20-Hydroxyeicosatetraenoic Acid synthesis inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNOGBKNFIHKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CNO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369449 | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339068-25-6 | |
| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
HET0016: A Technical Guide to its Discovery, Development, and Preclinical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It details the discovery of this compound through high-throughput screening, its mechanism of action as a selective inhibitor of cytochrome P450 (CYP) 4A and 4F enzymes, and its extensive preclinical evaluation in various disease models, including cancer and ischemic stroke. This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and illustrates the critical signaling pathways and developmental logic through diagrams. While this compound has demonstrated significant efficacy in preclinical settings, its development was halted before clinical trials due to challenges with solubility and a short biological half-life. Nevertheless, this compound remains a valuable pharmacological tool for investigating the role of 20-HETE in health and disease.
Discovery and Initial Characterization
This compound, chemically known as N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine, was identified as a potent and selective inhibitor of 20-HETE synthase through a high-throughput screening of a large compound library.[1][2] Initial studies using rat and human renal microsomes revealed its high potency and selectivity for inhibiting the ω-hydroxylation of arachidonic acid to form 20-HETE, a reaction catalyzed by CYP4A and CYP4F enzymes.[2][3]
In Vitro Inhibitory Activity
This compound exhibits potent inhibition of 20-HETE synthesis with nanomolar efficacy. Its selectivity is highlighted by significantly higher IC50 values for other CYP enzymes and cyclooxygenases.
| Target Enzyme/System | Species | IC50 Value (nM) | Reference |
| 20-HETE Synthesis | |||
| Human Renal Microsomes | Human | 8.9 ± 2.7 | [2][4] |
| Rat Renal Microsomes | Rat | 35.2 ± 4.4 | [2][3] |
| Recombinant CYP4A1 | - | 17.7 | [5] |
| Recombinant CYP4A2 | - | 12.1 | [5] |
| Recombinant CYP4A3 | - | 20.6 | [5] |
| Other Enzymes | |||
| Epoxyeicosatrienoic Acids (EETs) Formation | Rat | 2800 ± 300 | [3][4] |
| CYP2C9 | Human | 3300 | [4] |
| CYP2D6 | Human | 83,900 | [4] |
| CYP3A4 | Human | 71,000 | [4] |
| Cyclooxygenase (COX) | - | 2300 | [4] |
Mechanism of Action
This compound acts as a selective, non-competitive, and irreversible inhibitor of CYP4A enzymes, which are the primary catalysts for 20-HETE synthesis from arachidonic acid.[5] By inhibiting 20-HETE production, this compound modulates a variety of downstream signaling pathways involved in vascular function, angiogenesis, and inflammation.
Signaling Pathway of 20-HETE and Point of this compound Intervention
Preclinical Development and Applications
This compound has been extensively evaluated in a range of preclinical models, demonstrating its therapeutic potential in oncology and neurology. However, its poor aqueous solubility and short biological half-life have prevented its progression into clinical trials.[6]
Oncology
In various cancer models, this compound has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis and cell migration.[2][7][8]
In a rat xenograft model of human glioblastoma, intravenous administration of an improved formulation of this compound with hydroxypropyl-β-cyclodextrin (HPβCD) significantly reduced tumor volume.[9]
In an immunocompetent mouse model of breast cancer, this compound treatment decreased primary tumor volume and reduced lung metastasis.[2][7] The mechanism was linked to a reduction in pro-inflammatory cytokines, growth factors, and matrix metalloproteinases in the lung microenvironment.[2][8]
Ischemic Stroke
This compound has demonstrated neuroprotective effects in rodent models of ischemic stroke. Administration of this compound prior to middle cerebral artery occlusion (MCAO) in rats resulted in a significant reduction in lesion volume and an attenuation of the decrease in cerebral blood flow.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and evaluation of this compound.
In Vitro 20-HETE Synthesis Inhibition Assay
Objective: To determine the inhibitory effect of this compound on 20-HETE synthesis in renal microsomes.
Materials:
-
Rat or human renal microsomes
-
This compound
-
Arachidonic acid (AA)
-
NADPH
-
Incubation buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
HPLC-MS/MS system for analysis
Procedure:
-
Prepare renal microsomes from rat or human kidney tissue by differential centrifugation.[3]
-
Pre-incubate the microsomes with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) for 10 minutes at 37°C in the incubation buffer.[3]
-
Initiate the enzymatic reaction by adding arachidonic acid (e.g., 100 µM) and NADPH.[3]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by acidification (e.g., with formic acid).
-
Extract the metabolites using a solid-phase extraction column.
-
Analyze the formation of 20-HETE using a validated HPLC-MS/MS method.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
In Vivo Rodent Model of Ischemic Stroke
Objective: To evaluate the neuroprotective effects of this compound in a rat model of temporary focal ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (e.g., 10 mg/kg in a suitable vehicle)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Laser Doppler flowmetry probe
-
2,3,5-triphenyl-tetrazolium-chloride (TTC) for infarct staining
Procedure:
-
Administer this compound or vehicle to the rats via intraperitoneal injection.[1]
-
Anesthetize the rats and perform MCAO for 90 minutes by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.[1]
-
Monitor cerebral blood flow using a laser Doppler probe to confirm successful occlusion and reperfusion.[1]
-
After 90 minutes, withdraw the filament to allow for reperfusion.
-
Allow the animals to recover for 24 hours.
-
Euthanize the rats and harvest the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the lesion volume as a percentage of the total brain volume.[1]
In Vivo Murine Model of Breast Cancer Lung Metastasis
Objective: To assess the effect of this compound on breast cancer metastasis to the lungs.
Materials:
-
Female Balb/c mice
-
4T1-luciferase positive murine breast cancer cells
-
This compound formulated with HPβCD for intravenous administration (e.g., 10 mg/kg/day)
-
In vivo imaging system for bioluminescence detection
Procedure:
-
Orthotopically implant 4T1-luciferase positive cells into the mammary fat pad of the mice.[2][7]
-
Begin treatment with intravenous injections of HPβCD-HET0016 or vehicle, administered 5 days a week for 3 weeks.[2][7]
-
Monitor primary tumor growth and the development of lung metastasis weekly using bioluminescence imaging to measure photon intensity.[2]
-
At the end of the treatment period (e.g., 6 weeks post-implantation), euthanize the mice.
-
Harvest the lungs and tumors for further analysis, such as histology (H&E staining) and protein analysis.[2]
Developmental Pathway and Experimental Workflow
The development of this compound followed a logical progression from initial discovery to preclinical evaluation.
Logical Flow of this compound Development
References
- 1. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound decreases lung metastasis from breast cancer in immune-competent mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. This compound decreases lung metastasis from breast cancer in immune-competent mouse model | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
HET0016 Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HET0016, N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes, is a potent vasoconstrictor implicated in the pathogenesis of various cardiovascular diseases, including stroke and hypertension, as well as in angiogenesis and tumor growth.[1][2][3][4][5] this compound has demonstrated significant therapeutic potential in preclinical models by reducing 20-HETE levels.[1][2] However, its clinical development has been hampered by poor aqueous solubility and instability under acidic conditions.[6] This has spurred the development of various analogs to improve its physicochemical properties while maintaining or enhancing its inhibitory activity. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, details key experimental protocols, and visualizes the associated signaling pathways.
This compound and Analogs: Structure-Activity Relationship
The core structure of this compound features a N-hydroxyformamidine moiety, which is crucial for its potent and selective inhibition of 20-HETE synthesis.[7] Structure-activity relationship studies have revealed that both the unsubstituted hydroxyformamidine group and the substituent at the para-position of the N-hydroxyformamidine moiety are essential for its high-affinity binding and inhibitory activity.[7]
To address the stability issues of this compound, research has focused on replacing the acid-labile N-hydroxyformamidine moiety with more stable heterocyclic rings. This has led to the synthesis of various analogs, including imidazole, isoxazole, and pyrazole derivatives.[1]
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activity of this compound and its key analogs against 20-HETE synthesis in human and rat renal microsomes, as well as their selectivity against other CYP enzymes and cyclooxygenase (COX).
| Compound | Target/Enzyme | Species | IC50 (nM) | Reference |
| This compound | 20-HETE Synthesis (Renal Microsomes) | Human | 8.9 ± 2.7 | [4] |
| 20-HETE Synthesis (Renal Microsomes) | Rat | 35 ± 4 | [4][7] | |
| Recombinant CYP4A1 | 17.7 | |||
| Recombinant CYP4A2 | 12.1 | [8] | ||
| Recombinant CYP4A3 | 20.6 | [8] | ||
| Epoxyeicosatrienoic Acids (EETs) Synthesis | Rat | 2800 ± 300 | [7] | |
| CYP2C9 | Human | 3300 | [4][9] | |
| CYP2D6 | Human | 83900 | [4][9] | |
| CYP3A4 | Human | 71000 | [4][9] | |
| Cyclooxygenase (COX) | 2300 | [4][9] | ||
| Imidazole Analog (3a) | 20-HETE Synthesis | Human | 5.7 ± 1.0 | [1] |
| Isoxazole Analog (23) | 20-HETE Synthesis | Human | 38 ± 10 | [1] |
| Pyrazole Analog (24) | 20-HETE Synthesis | Human | 23 ± 12 | [1] |
Experimental Protocols
Synthesis of this compound Analogs (General Scheme)
The synthesis of key this compound analogs, such as the pyrazole and isoxazole derivatives, generally involves the reaction of a substituted phenylhydrazine or hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.
-
Pyrazole Derivatives: A common method for synthesizing 3,5-disubstituted pyrazoles involves the condensation of a β-diketone with hydrazine hydrate.[2]
-
Isoxazole Derivatives: 3,5-disubstituted isoxazoles can be prepared via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, or by the reaction of a β-diketone with hydroxylamine.[10]
In Vitro 20-HETE Synthesis Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound and its analogs on 20-HETE formation in human or rat renal microsomes.[4]
Materials:
-
Human or rat renal microsomes
-
This compound or analog compounds
-
[¹⁴C]-Arachidonic Acid
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Silica gel TLC plates
-
Scintillation counter
Procedure:
-
Pre-incubate renal microsomes (0.2 mg protein) with various concentrations of the test compound in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-arachidonic acid and NADPH.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 2N HCl.
-
Extract the metabolites with ethyl acetate.
-
Separate the metabolites by thin-layer chromatography (TLC) on silica gel plates.
-
Quantify the amount of [¹⁴C]-20-HETE formed using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in 20-HETE synthesis.
Western Blot Analysis of Signaling Pathways
This protocol outlines the general procedure for assessing the effect of this compound on the PI3K/Akt and NF-κB signaling pathways in cultured cells.
Materials:
-
Cultured cells (e.g., endothelial cells, cancer cell lines)
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its effects by inhibiting the synthesis of 20-HETE, which is a signaling molecule involved in various physiological and pathological processes.
Figure 1. this compound inhibits the synthesis of 20-HETE from arachidonic acid.
20-HETE-Mediated NF-κB Signaling Pathway
20-HETE has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation, through the G-protein coupled receptor GPR75, leading to the activation of Src and EGFR. Inhibition of 20-HETE synthesis by this compound can thus suppress this pro-inflammatory cascade.
References
- 1. Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. Cinnamic acid derivatives as inhibitors for chorismatases and isochorismatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Discovery of (pyridin-4-yl)-2H-tetrazole as a novel scaffold to identify highly selective matrix metalloproteinase-13 inhibitors for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PI3K/Akt and MAPK-ERK1/2 pathways are altered in STZ induced diabetic rat placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
HET0016: A Comprehensive Technical Guide to its Anti-Angiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It details the molecular mechanisms through which this compound exerts its anti-angiogenic effects, focusing on its role in modulating critical signaling pathways. This document summarizes key quantitative data from in vitro and in vivo studies, presents detailed experimental protocols for relevant assays, and provides visual representations of the underlying biological processes to facilitate a comprehensive understanding of this compound as a potential therapeutic agent in angiogenesis-dependent diseases.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions. While essential for development and wound healing, uncontrolled angiogenesis is a hallmark of diseases such as cancer, diabetic retinopathy, and rheumatoid arthritis. A key mediator in angiogenesis is 20-HETE, a bioactive eicosanoid produced from arachidonic acid by cytochrome P450 4A (CYP4A) enzymes.[1][2] 20-HETE has been shown to be a potent pro-angiogenic factor, promoting endothelial cell proliferation, migration, and tube formation.[3][4]
This compound, N-hydroxy-N′-(4-butyl-2-methylphenyl)formamidine, is a highly selective inhibitor of 20-HETE synthesis.[5][6] By targeting the CYP4A-mediated production of 20-HETE, this compound effectively abrogates the pro-angiogenic signaling cascade, making it a promising candidate for anti-angiogenic therapy.[1][7] This guide will explore the multifaceted effects of this compound on angiogenesis, providing the technical details necessary for researchers and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of CYP4A enzymes, the key catalysts in the conversion of arachidonic acid to 20-HETE.[5][6] This inhibition disrupts the downstream signaling pathways that are dependent on 20-HETE for their pro-angiogenic effects.
Inhibition of 20-HETE Synthesis
This compound is a potent inhibitor of 20-HETE formation. In rat renal microsomes, this compound exhibits a high degree of selectivity, with an IC50 value of 35.2 ± 4.4 nM for inhibiting 20-HETE synthesis.[5][6] Its potency is even greater in human renal microsomes, with an IC50 of 8.9 ± 2.7 nM.[5][6] This selectivity is crucial, as it has significantly less effect on the production of other arachidonic acid metabolites, such as epoxyeicosatrienoic acids (EETs), with an IC50 value for EET formation being approximately 100 times higher.[5][6]
Downstream Signaling Pathways
By reducing the levels of 20-HETE, this compound interferes with several critical signaling pathways involved in angiogenesis. 20-HETE is known to act as a second messenger for various growth factors, including Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor-2 (FGF-2), and Epidermal Growth Factor (EGF).[1][2][7] The inhibition of 20-HETE synthesis by this compound leads to the suppression of endothelial cell proliferation, migration, and tube formation induced by these growth factors.[1][4][7] The signaling cascade involves the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell growth and survival.[2][8]
Figure 1: Simplified schematic of this compound's mechanism of action.
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic efficacy of this compound has been quantified in various in vitro and in vivo models. This section summarizes the key quantitative findings.
| Parameter | Model System | Treatment | Result | Reference |
| IC50 for 20-HETE Inhibition | Rat Renal Microsomes | This compound | 35.2 ± 4.4 nM | [5][6] |
| IC50 for 20-HETE Inhibition | Human Renal Microsomes | This compound | 8.9 ± 2.7 nM | [5][6] |
| Inhibition of VEGF-induced Angiogenesis | Rat Cornea Assay | This compound (20 µg) | 80-90% inhibition | [1][3] |
| Inhibition of FGF-2-induced Angiogenesis | Rat Cornea Assay | This compound | Significant reduction | [1][4] |
| Inhibition of EGF-induced Angiogenesis | Rat Cornea Assay | This compound | Significant reduction | [1][4] |
| Inhibition of Tumor-induced Angiogenesis | Rat Cornea Assay (U251 glioblastoma cells) | This compound (20 µg) | 70% reduction | [7] |
| Tumor Growth Inhibition | Triple Negative Breast Cancer Xenograft | This compound (10 mg/kg/day) | Complete inhibition in 30% of tumors after 21 days | [9] |
| Microvessel Density (MVD) Reduction | Triple Negative Breast Cancer Xenograft | This compound (21 days) | ~35% lower vWF positive areas | [9] |
Table 1: Summary of Quantitative Anti-Angiogenic Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of this compound.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin/EDTA solution
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent
-
DMSO
Procedure:
-
Culture HUVECs in EGM-2 supplemented with FBS.
-
Seed 5,000 HUVECs per well in a 96-well plate and allow them to adhere overnight.[10]
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
-
Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus (e.g., VEGF, 50 ng/mL). Include appropriate vehicle controls.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition compared to the control.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
Matrigel or other basement membrane extract (BME)
-
96-well plates
-
This compound
-
Calcein AM (optional, for fluorescence imaging)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.[11][12]
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[11][12]
-
Harvest HUVECs and resuspend them in EBM containing the desired concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF).
-
Seed 1.5 x 10^4 cells per well onto the solidified Matrigel.[12]
-
Incubate at 37°C for 4-18 hours.[12]
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Rat Cornea Angiogenesis Assay (In Vivo)
This in vivo assay assesses the anti-angiogenic effect of this compound in a living organism.
Materials:
-
Male Sprague-Dawley rats
-
Hydron (poly-hydroxyethyl methacrylate)
-
Sucralfate
-
Pro-angiogenic factor (e.g., VEGF, FGF-2)
-
This compound
-
Surgical instruments
-
Anesthetics
Procedure:
-
Prepare slow-release pellets containing the pro-angiogenic factor with or without this compound. This is typically done by mixing the compounds with Hydron and sucralfate.[13]
-
Anesthetize the rats.
-
Create a small pocket in the center of the rat cornea using a surgical blade.[13][14]
-
Implant the prepared pellet into the corneal pocket.[13][14]
-
After 5-7 days, anesthetize the rats again and examine the corneas under a dissecting microscope.
-
Quantify the angiogenic response by measuring the area of neovascularization, vessel length, and clock hours of limbal vessel involvement.[7]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Figure 2: this compound's impact on pro-angiogenic signaling pathways.
Figure 3: Experimental workflow for the in vitro tube formation assay.
Conclusion
This compound has demonstrated significant potential as an anti-angiogenic agent through its selective inhibition of 20-HETE synthesis. The comprehensive data presented in this guide, from its molecular mechanism and quantitative efficacy to detailed experimental protocols, underscore its value as a research tool and a potential therapeutic candidate. Further investigation into the clinical applications of this compound is warranted to fully realize its potential in treating angiogenesis-dependent diseases.
References
- 1. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-HETE Contributes to Ischemia-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF signaling pathway | Abcam [abcam.com]
- 9. This compound, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Corneal Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
The Physiological Role of CYP4A Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cytochrome P450 4A (CYP4A) family of enzymes are monooxygenases renowned for their critical role in the ω-hydroxylation of fatty acids. This technical guide provides an in-depth exploration of the physiological functions of CYP4A enzymes, with a particular focus on their primary product, 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule. This document delves into the intricate signaling pathways modulated by CYP4A activity, presents quantitative data on enzyme kinetics and physiological effects, and offers detailed experimental protocols for the study of these enzymes and their metabolites.
Core Functions and Physiological Significance
CYP4A enzymes are integral to lipid metabolism, converting arachidonic acid to 20-HETE.[1][2] This bioactive lipid plays a pivotal role in regulating vascular tone, renal function, and angiogenesis. Dysregulation of the CYP4A/20-HETE system has been implicated in the pathophysiology of several cardiovascular and renal diseases, including hypertension and endothelial dysfunction.
Role in the Cardiovascular System
In the vasculature, 20-HETE is a potent vasoconstrictor, contributing to the regulation of blood pressure.[3][4] It acts on vascular smooth muscle cells to promote contraction and has been shown to be involved in vascular remodeling.[5] Furthermore, 20-HETE influences endothelial function and can contribute to endothelial dysfunction by increasing oxidative stress.[6]
Role in the Renal System
Within the kidneys, CYP4A enzymes and 20-HETE play a dual role. 20-HETE contributes to the regulation of renal blood flow and tubular transport. It is involved in the myogenic response of renal arterioles and influences sodium reabsorption in the proximal tubule and the thick ascending limb of the loop of Henle.[1] Altered CYP4A expression and 20-HETE production in the kidney are associated with the development of hypertension.[1][7]
Role in Angiogenesis and Cancer
The CYP4A/20-HETE axis is also a key player in angiogenesis, the formation of new blood vessels. 20-HETE can promote endothelial cell proliferation, migration, and tube formation.[8] This pro-angiogenic activity has implications for both physiological processes, such as wound healing, and pathological conditions, including tumor growth and metastasis.[8]
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters of various CYP4A isoforms for the ω-hydroxylation of arachidonic acid.
| Enzyme | Species | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) | Reference |
| CYP4A11 | Human | Arachidonic Acid | 228 | 49.1 | 0.215 | [9] |
| CYP4F2 | Human | Arachidonic Acid | 24 | 7.4 | 0.308 | [9] |
| CYP4A1 | Rat | Arachidonic Acid | - | - | 947 (nM-1·min-1) | [10] |
| CYP4A2 | Rat | Arachidonic Acid | - | - | 72 (nM-1·min-1) | [10] |
| CYP4A3 | Rat | Arachidonic Acid | - | - | 22 (nM-1·min-1) | [10] |
Note: The catalytic efficiency for rat CYP4A isoforms was reported in different units.
Physiological Effects of 20-HETE
This table quantifies some of the key physiological effects of 20-HETE.
| Physiological Effect | Model System | 20-HETE Concentration/Treatment | Observed Effect | Reference |
| Vascular Smooth Muscle Cell Proliferation | Neonatal Rat VSMCs (R22D cells) | 5 µM | 34 ± 6% reduction in [3H]thymidine incorporation | [10] |
| Endothelial Progenitor Cell Adhesion | Human EPCs | Not specified | 40 ± 5.6% increase to fibronectin, 67 ± 10% increase to endothelial monolayer | [11] |
| Angiogenesis (in vivo) | Mouse Matrigel Plug Assay | EPCs | 3.6 ± 0.2-fold increase in angiogenesis (reduced by 20-HETE inhibition) | [11] |
| Vascular Remodeling | Cyp4a12 Transgenic Mice | Doxycycline induction | Media thickness: 23 ± 1 µm (vs. 16 ± 1 µm in control); Media/Lumen: 0.39 ± 0.04 (vs. 0.23 ± 0.02 in control) | [12] |
| Blood Pressure | Cyp4a12 Transgenic Mice | Doxycycline induction | 140 ± 4 mmHg (vs. 92 ± 5 mmHg in control) | [12] |
Changes in CYP4A Expression in Hypertension
The expression of CYP4A enzymes is altered in various models of hypertension.
| Model | Tissue | Change in Expression | Fold Change | Reference |
| Spontaneously Hypertensive Rat (SHR) | Kidney (cortex and outer medulla) | Increased CYP4A3 and CYP4A8 mRNA | 1.6-2-fold (CYP4A3), 1.4-1.7-fold (CYP4A8) | [1] |
| Dahl Salt-Sensitive Rat (on high salt diet) | Kidney (outer medulla) | Increased CYP4A1, 2, and 3 expression | 2-3-fold | [1] |
| Angiotensin II-infused Rat | Kidney (cortex and outer medulla) | Increased CYP4A protein and mRNA | Dose-dependent increase | [9] |
Signaling Pathways
20-HETE Synthesis and Action
CYP4A enzymes catalyze the conversion of arachidonic acid to 20-HETE, which can then act on various cellular targets.
Caption: Synthesis of 20-HETE from arachidonic acid by CYP4A enzymes.
GPR75 Signaling Pathway in Vascular Endothelial Cells
20-HETE has been shown to bind to the G protein-coupled receptor 75 (GPR75), initiating a signaling cascade that leads to various cellular responses.
Caption: 20-HETE signaling through GPR75 in endothelial cells.
Experimental Protocols
Measurement of CYP4A Activity in Liver Microsomes by LC-MS/MS
This protocol details the measurement of 20-HETE formation from arachidonic acid in liver microsomes.
1. Materials:
-
Rat liver microsomes
-
Arachidonic acid
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
20-HETE standard
-
Internal standard (e.g., d8-20-HETE)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (C18)
2. Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer.
-
Add arachidonic acid to the desired final concentration (e.g., 10-50 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
3. Sample Preparation:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase.
-
Perform solid-phase extraction (SPE) for sample cleanup if necessary.
4. LC-MS/MS Analysis:
-
LC System: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: e.g., 0.3 mL/min.
-
MS/MS System: Operate in negative ion mode using multiple reaction monitoring (MRM).
-
20-HETE Transition: e.g., m/z 319.2 → 245.2
-
Internal Standard Transition: e.g., m/z 327.2 → 253.2
-
-
Quantify 20-HETE based on the peak area ratio to the internal standard against a standard curve.
Caption: Workflow for measuring CYP4A activity.
Rat Aortic Ring Assay for Vascular Reactivity
This ex vivo method assesses the effect of 20-HETE on vascular tone.[5][7][13][14]
1. Materials:
-
Male Wistar or Sprague-Dawley rats
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
20-HETE
-
Wire myograph system
2. Aortic Ring Preparation:
-
Euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
3. Mounting and Equilibration:
-
Mount each aortic ring on the wires of the myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Gradually stretch the rings to an optimal resting tension (e.g., 1.5-2.0 g) and allow them to equilibrate for at least 60 minutes.
4. Experimental Procedure:
-
Assess the viability of the rings by contracting them with a high potassium solution (e.g., 60 mM KCl).
-
Test for endothelial integrity by pre-contracting the rings with phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).
-
After washing and re-equilibration, construct a cumulative concentration-response curve to 20-HETE by adding increasing concentrations (e.g., 10-9 to 10-6 M) to the bath and recording the change in tension.
5. Data Analysis:
-
Express the contractile response to 20-HETE as a percentage of the maximal contraction induced by high potassium.
-
Calculate the EC50 value for 20-HETE.
Corneal Micropocket Angiogenesis Assay
This in vivo assay evaluates the pro-angiogenic effects of 20-HETE.[4][6][11][15][16]
1. Materials:
-
Male Sprague-Dawley rats
-
Hydron polymer
-
Sucralfate
-
20-HETE or a stable analog
-
Surgical microscope
-
Microsurgical instruments
2. Pellet Preparation:
-
Prepare a sterile solution of 20-HETE.
-
Mix the 20-HETE solution with sucralfate and Hydron polymer to form a paste.
-
Cast the paste into small pellets (e.g., 0.5 x 0.5 mm) and allow them to dry.
3. Surgical Procedure:
-
Anesthetize the rat.
-
Under a surgical microscope, create a small pocket in the corneal stroma, approximately 1-2 mm from the limbus.
-
Implant a 20-HETE-containing pellet into the pocket.
4. Assessment of Angiogenesis:
-
After a set period (e.g., 5-7 days), examine the cornea under a slit-lamp microscope.
-
Quantify the angiogenic response by measuring the length and density of new blood vessels growing from the limbal vasculature towards the pellet.
Conclusion
The CYP4A family of enzymes and their primary metabolite, 20-HETE, are crucial regulators of a wide array of physiological processes, particularly within the cardiovascular and renal systems. Understanding the intricate details of their function, the signaling pathways they modulate, and the methods to study them is paramount for advancing our knowledge in these areas and for the development of novel therapeutic strategies targeting diseases such as hypertension, endothelial dysfunction, and cancer. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering a foundation of quantitative data, detailed signaling pathways, and practical experimental protocols to facilitate further investigation into this important enzyme family.
References
- 1. Transfer of the CYP4A region of chromosome 5 from Lewis to Dahl S rats attenuates renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP4A2-induced hypertension is 20-hydroxyeicosatetraenoic acid- and angiotensin II-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Cytochrome P4504A genotype cosegregates with hypertension in Dahl S rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin II upregulates CYP4A isoform expression in the rat kidney through angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20-HETE inhibits the proliferation of vascular smooth muscle cells via transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20-HETE regulates the angiogenic functions of human endothelial progenitor cells and contributes to angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Deep transcriptomic profiling of Dahl salt-sensitive rat kidneys with mutant form of Resp18 - PMC [pmc.ncbi.nlm.nih.gov]
HET0016: A Comprehensive Technical Guide to Target Enzyme Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target enzyme selectivity of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Selectivity Profile of this compound
This compound, chemically known as N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine, has been identified as a highly potent and selective inhibitor of the cytochrome P450 (CYP) enzymes responsible for the synthesis of 20-HETE.[1][2][3] Its selectivity has been evaluated against various CYP isoforms and other enzymes, demonstrating a significant therapeutic window. The following tables summarize the inhibitory activity of this compound across different enzyme targets and experimental systems.
Table 1: this compound Inhibition of 20-HETE Synthesis
| Target Enzyme/System | Species | IC50 (nM) | Reference |
| 20-HETE Formation (Renal Microsomes) | Rat | 35 ± 4 | [1] |
| 20-HETE Formation (Renal Microsomes) | Human | 8.9 ± 2.7 | [1][3] |
| Recombinant CYP4A1 | 17.7 | [4][5] | |
| Recombinant CYP4A2 | 12.1 | [4][5] | |
| Recombinant CYP4A3 | 20.6 | [4][5] |
Table 2: this compound Off-Target Inhibitory Activity
| Off-Target Enzyme | Species/System | IC50 (nM) | Reference |
| Epoxyeicosatrienoic Acid (EET) Formation | Rat Renal Microsomes | 2800 ± 300 | [1] |
| Cyclooxygenase (COX) Activity | Ram Seminal Vesicles | 2300 | [1] |
| CYP2C9 | Human | 3300 | [1][2] |
| CYP2D6 | Human | 83,900 | [1][2] |
| CYP3A4 | Human | 71,000 | [1][2] |
| CYP2C11 | 611 | [4][6] |
The data clearly indicates that this compound is a substantially more potent inhibitor of 20-HETE synthesis than of other related enzymes, with selectivity ratios often exceeding 100-fold.[7]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the synthesis of 20-HETE, a key signaling molecule involved in various physiological and pathological processes, including the regulation of vascular tone and inflammation.[8][9] By reducing 20-HETE levels, this compound can modulate downstream signaling cascades.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a N'-hydroxyphenylformamidine derivative this compound as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of 20-HETE in Renal Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP) derived metabolite of arachidonic acid, is a critical signaling molecule within the kidney. It exerts potent, and often opposing, effects on renal vasculature and tubular function, placing it at a crucial intersection of blood pressure regulation and kidney health. In the vasculature, 20-HETE is a powerful vasoconstrictor, contributing to the myogenic response and autoregulation of renal blood flow.[1][2][3] Conversely, in the renal tubules, it acts as a natriuretic agent, inhibiting sodium reabsorption and promoting its excretion.[4][5][6][7] This duality underlies its complex role in both the maintenance of normal renal hemodynamics and the pathogenesis of diseases such as hypertension, diabetic nephropathy, and polycystic kidney disease. This document provides an in-depth examination of the synthesis, signaling, and multifaceted functions of 20-HETE in the kidney, presenting key quantitative data, experimental methodologies, and visual pathways to facilitate a comprehensive understanding for research and therapeutic development.
Synthesis and Metabolism of 20-HETE in the Kidney
20-HETE is the primary product of the ω-hydroxylation of arachidonic acid (AA), a reaction catalyzed by enzymes of the CYP4A and CYP4F families.[1][4][8] Within the kidney, these enzymes are strategically expressed in various segments, allowing for localized control of renal function.
-
Location of Synthesis: 20-HETE is produced in pre-glomerular arterioles, glomeruli, proximal convoluted tubules, and the thick ascending loop of Henle (TALH).[1][4][9] Notably, the rate of 20-HETE synthesis is segmented in the preglomerular vasculature, increasing as the arterial diameter decreases.[10]
-
Key Enzymes:
-
In Humans: CYP4A11 and CYP4F2 are the primary isoforms responsible for 20-HETE production in the kidney.[4]
-
In Rats: CYP4A1, CYP4A2, CYP4A3, and CYP4A8 are the main isoforms.[1][11] CYP4A1 is a major synthesizing isozyme, while CYP4A2 is more involved in hemodynamic responses and CYP4A3 in tubular responses.[1]
-
-
Regulation of Synthesis: The production of 20-HETE is modulated by various factors, including hormones (Angiotensin II, Endothelin-1), elevations in transmural pressure, and nitric oxide (NO), which tonically inhibits its synthesis.[2][3][4][6]
References
- 1. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conflicting roles of 20-HETE in hypertension and renal end organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 8. 20-HETE and EETs in Diabetic Nephropathy: A Novel Mechanistic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellnessresources.com [wellnessresources.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for HET0016 Animal Dosing and Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The following sections include a summary of dosing information, detailed experimental protocols for intravenous and intraperitoneal administration, and diagrams of a typical experimental workflow and the relevant signaling pathway.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies involving this compound administration in animal models.
| Parameter | Details | Animal Model | Reference |
| Intravenous (IV) Dose | 0.9 mg/kg (single dose) | Sprague-Dawley Rats (male, postnatal day 16-18) | [1] |
| 1 mg/kg (single dose) | Rats | [2] | |
| 10 mg/kg/day (5 days/week for 3 weeks) | BALB/c Mice (female, 4-5 weeks) | [3] | |
| Intraperitoneal (IP) Dose | 0.9 mg/kg (every 6 hours for 24 hours, following an initial IV dose) | Sprague-Dawley Rats (male, postnatal day 16-18) | [1] |
| 10 mg/kg | Rats | [4] | |
| Formulation | Complex with hydroxypropyl-β-cyclodextrin (HPβCD) to increase aqueous solubility.[2] | N/A | [2] |
| Plasma Half-life | Short biological half-life | Rats | [4] |
| Brain Penetration | This compound distributes into the brain.[4] | Rats | [4] |
| Efficacy | Reduced tumor volume and lung metastasis.[3] | BALB/c Mice | [3] |
| Neuroprotection, decreased edema, and increased cortical cerebral blood flow.[1] | Sprague-Dawley Rats | [1] | |
| Reduced lesion volume after middle cerebral artery occlusion.[4] | Rats | [4] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound in Rodents
This protocol details the preparation and intravenous administration of this compound, formulated with hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility.
1. Materials:
-
This compound (N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, deionized water
-
Sterile 0.9% saline
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles (size appropriate for the animal model)
-
Animal restrainer
-
Heating pad
2. Preparation of this compound-HPβCD Formulation:
-
Prepare a 15% (w/v) solution of HPβCD in sterile, deionized water.
-
Add this compound to the HPβCD solution to achieve the desired final concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 10-15 minutes.
-
Sonicate the solution in a water bath sonicator for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution for any particulate matter. If present, filter through a 0.22 µm sterile filter.
-
The final formulation can be diluted with sterile saline to the required concentration for injection.
3. Animal Preparation:
-
Acclimate the animals to the laboratory environment for at least one week prior to the experiment.
-
Weigh each animal on the day of the experiment to accurately calculate the dose.
-
For intravenous injection into the tail vein, warm the animal under a heat lamp or on a heating pad for a few minutes to dilate the tail veins.
-
Place the animal in an appropriate restrainer to secure it and expose the tail.
4. Intravenous Injection Procedure:
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Using a sterile syringe with an appropriately sized needle (e.g., 27-30 gauge for mice), insert the needle into the vein at a shallow angle.
-
Once the needle is correctly positioned in the vein, a small flash of blood may be visible in the hub of the needle.
-
Slowly inject the this compound formulation. Monitor the injection site for any signs of swelling, which may indicate extravasation.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
5. Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals at regular intervals as required by the experimental design.
-
Provide adequate food and water.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Rodents
This protocol describes the procedure for intraperitoneal injection of this compound.
1. Materials:
-
This compound formulation (as prepared in Protocol 1 or other suitable vehicle)
-
Sterile syringes and needles (size appropriate for the animal model, e.g., 23-25 gauge for rats)
-
70% ethanol
2. Animal Preparation:
-
Weigh the animal to determine the correct injection volume.
-
Gently restrain the animal. For rats, one common method is to hold the animal with its head tilted slightly downwards. This allows the abdominal organs to shift forward, reducing the risk of puncture.
3. Intraperitoneal Injection Procedure:
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the skin and through the abdominal wall into the peritoneal cavity.
-
Before injecting, gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
If the aspiration is clear, inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
4. Post-Administration Monitoring:
-
Observe the animal for any signs of distress or discomfort immediately after the injection.
-
Monitor the animals according to the experimental timeline.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Signaling Pathway
This compound is a known inhibitor of 20-HETE synthesis. While its direct interaction with the PI3K/Akt pathway has not been fully elucidated, studies suggest that by reducing 20-HETE levels, this compound can indirectly modulate this pathway, which is critical for cell survival, proliferation, and angiogenesis.
References
- 1. Intravenous formulation of N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (this compound) for inhibition of rat brain 20-hydroxyeicosatetraenoic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the mechanism of 20-hydroxyeicosatetraenoic acid in retinal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HET0016 in a Stroke Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
HET0016 is a potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive eicosanoid produced from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1][2][3] In the context of stroke, 20-HETE has been identified as a significant contributor to the pathophysiology of ischemic brain injury. It is a potent vasoconstrictor of cerebral arteries and has been implicated in promoting endothelial dysfunction, inflammation, and oxidative stress, all of which exacerbate neuronal damage following a stroke.[4][5][6]
Elevated levels of 20-HETE have been observed in both animal models of stroke and in patients who have had a stroke, and these increased levels are associated with a poorer prognosis.[4][5] Consequently, the inhibition of 20-HETE synthesis presents a promising therapeutic strategy for mitigating the deleterious effects of ischemic stroke. This compound has been demonstrated to be neuroprotective in various preclinical stroke models by reducing infarct volume, improving cerebral blood flow, and attenuating the inflammatory response.[7][8][9] These application notes provide a detailed overview of the use of this compound in a rat model of stroke, including experimental protocols and a summary of expected outcomes.
Mechanism of Action
In ischemic stroke, the disruption of blood flow to the brain triggers a cascade of detrimental events. One key pathway involves the increased production of 20-HETE, which leads to vasoconstriction, thereby further reducing cerebral blood flow to the ischemic and peri-infarct regions.[4][10] 20-HETE also contributes to the generation of reactive oxygen species (ROS) and promotes inflammation, both of which contribute to neuronal cell death.[11][12]
This compound acts by selectively inhibiting the CYP4A and CYP4F enzymes responsible for 20-HETE synthesis.[13] By blocking the production of 20-HETE, this compound helps to restore cerebral blood flow, reduce oxidative stress, and dampen the inflammatory response in the ischemic brain.[7][13] This multifaceted mechanism of action contributes to its neuroprotective effects and the subsequent reduction in stroke-related brain damage.[7][11]
Mechanism of this compound in Ischemic Stroke.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of stroke.
Table 1: Effect of this compound on Infarct Volume
| Animal Model | This compound Dose | Administration Route | Timing of Administration | Infarct Volume Reduction vs. Vehicle | Reference |
| Rat (MCAO) | 10 mg/kg | Intraperitoneal (i.p.) | Before 90 min MCAO | 84% | [7] |
| Rat (t-MCAO) | 0.1 mg/kg | Intravenous (i.v.) | Just before reperfusion | 65% | [8] |
| Rat (t-MCAO) | 1.0 mg/kg | Intravenous (i.v.) | Just before reperfusion | 65% | [8] |
Table 2: Effect of this compound on Cerebral Blood Flow (CBF)
| Animal Model | This compound Dose | Administration Route | Timing of Administration | Effect on CBF | Reference |
| Rat (MCAO) | 10 mg/kg | Intraperitoneal (i.p.) | Before 90 min MCAO | Attenuated the decrease in CBF | [7] |
| Rat (MCAO) | 1 mg/kg | Intravenous (i.v.) | 30 min before CBF measurement | Significantly increased in the peri-infarct cortex | [14] |
| Rat | 1 mg/kg | Intravenous (i.v.) | N/A | Increased surface and deep cortical CBF | [2] |
Experimental Protocols
The following are detailed protocols for the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a commonly used model of ischemic stroke.
Protocol 1: Intraperitoneal Administration of this compound Prior to MCAO
Objective: To assess the neuroprotective effect of this compound when administered prophylactically.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 10% lecithin solution)[13]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 nylon suture with a silicon-coated tip[15]
-
Laser Doppler flowmeter
-
2,3,5-triphenyl-tetrazolium-chloride (TTC) stain
Procedure:
-
Animal Preparation: Acclimatize rats for at least 3 days before the experiment. Fast the animals overnight with free access to water.
-
This compound Administration: Prepare a solution of this compound in the chosen vehicle. Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal injection 90 minutes prior to the induction of MCAO.[7]
-
Anesthesia and Surgery: Anesthetize the rat using isoflurane. Perform the MCAO surgery using the intraluminal filament method.[15] Briefly, expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the CCA and ECA. Insert the silicon-coated nylon suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirmation of Occlusion: Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow, indicating successful occlusion of the MCA.
-
Reperfusion: After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.[7]
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Monitor the animal for any signs of distress.
-
Outcome Assessment (24 hours post-MCAO):
-
Neurological Deficit Scoring: Assess neurological function using a standardized scoring system (e.g., Bederson's score).
-
References
- 1. The protective effect of this compound on brain edema and blood-brain barrier dysfunction after cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 20-HETE-promoted cerebral blood flow autoregulation is associated with enhanced pericyte contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 20-HETE inhibition on infarct volume and cerebral blood flow after transient middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. Frontiers | Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct [frontiersin.org]
- 11. Upregulation of 20-HETE Synthetic Cytochrome P450 Isoforms by Oxygen–Glucose Deprivation in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with the cytochrome P450 ω-hydroxylase inhibitor this compound attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Increase of 20-HETE synthase after brain ischemia in rats revealed by PET study with 11C-labeled 20-HETE synthase-specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
HET0016: Application Notes and Protocols for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HET0016 is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a signaling molecule implicated in cancer progression.[1][2] In the context of breast cancer, this compound has emerged as a valuable research tool for investigating tumorigenesis, metastasis, and angiogenesis.[3] It primarily exerts its effects by inhibiting cytochrome P450 (CYP) enzymes, particularly those in the CYP4A and CYP4F families, which are responsible for 20-HETE production.[3] Additionally, this compound has been shown to target CYP4Z1, an enzyme overexpressed in breast cancer that promotes cancer stem cell-like properties.[4] These application notes provide a comprehensive overview of this compound's use in breast cancer research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key experiments.
Mechanism of Action
This compound's anti-cancer activity in breast cancer models stems from its ability to modulate multiple signaling pathways:
-
Inhibition of 20-HETE Synthesis: this compound is a highly selective inhibitor of the enzymes that synthesize 20-HETE.[1] 20-HETE is known to promote tumor growth, angiogenesis, and metastasis by acting as a second messenger for various growth factors.[3] By reducing 20-HETE levels, this compound can attenuate these pro-cancerous processes.
-
Targeting CYP4Z1 and Cancer Stemness: this compound has been identified as an inhibitor of CYP4Z1, a cytochrome P450 enzyme highly expressed in breast cancer.[4] CYP4Z1 is implicated in promoting the stemness of breast cancer cells, which contributes to tumor initiation, metastasis, and therapy resistance.[4][5] this compound's inhibition of CYP4Z1 leads to a reduction in breast cancer stem cell markers and their functional capabilities.[4]
-
Modulation of Pro-Angiogenic Factors: this compound treatment has been shown to decrease the expression of several pro-angiogenic factors, thereby inhibiting the formation of new blood vessels that supply tumors.[3]
-
Impact on the PI3K/Akt Signaling Pathway: The effects of this compound on reducing tumor cell migration and invasion have been linked to the PI3K/Akt signaling pathway.[6]
Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various breast cancer research studies.
Table 1: Inhibitory Activity of this compound
| Parameter | System | IC50 Value | Reference |
| 20-HETE Formation | Rat Renal Microsomes | 35.2 ± 4.4 nM | [1] |
| 20-HETE Formation | Human Renal Microsomes | 8.9 ± 2.7 nM | [1] |
| CYP4Z1 Inhibition | Recombinant Human CYP4Z1 | ~15 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Tumor Volume Reduction (vs. Control) | Statistical Significance | Reference |
| This compound (10 mg/kg) - Early Treatment | Significant inhibition at all time points | p < 0.05 | [3] |
| This compound (10 mg/kg) - Delayed Treatment | Significant inhibition at all time points | p < 0.05 | [3] |
Table 3: Effect of this compound on Angiogenesis and Proliferation Markers in MDA-MB-231 Xenografts
| Marker | This compound Treatment Effect (vs. Control) | Time Point | Statistical Significance | Reference |
| vWF (MVD) | ~35% decrease | 21 days | p < 0.005 | [8] |
| Ki-67 | Significant decrease in early treatment groups | 21 days | p < 0.001 | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in breast cancer research are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of breast cancer cell lines such as MDA-MB-231 and MCF-7.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 4,000-6,000 cells/well in 100 µL of complete medium.[10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
After incubation, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol describes the detection of key proteins in the PI3K/Akt pathway in breast cancer cells treated with this compound.
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.[12]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.[12]
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.[2]
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of triple-negative breast cancer.
Materials:
-
MDA-MB-231 breast cancer cells
-
Female immunodeficient mice (e.g., BALB/c nude mice)
-
Matrigel
-
This compound
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells in 200 µL into the mammary fat pad of each mouse.[13]
-
-
Treatment:
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 3-4 weeks).[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Mammosphere Formation Assay
This assay assesses the effect of this compound on the self-renewal capacity of breast cancer stem-like cells.
Materials:
-
Breast cancer cells
-
This compound
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, heparin, and insulin)
-
Ultra-low attachment plates
-
Trypsin-EDTA
Procedure:
-
Prepare a single-cell suspension of breast cancer cells.
-
Seed the cells at a low density (e.g., 1,000-10,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.[14][15]
-
Add different concentrations of this compound or a vehicle control to the wells.
-
Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator without disturbing them.[16]
-
Count the number of mammospheres (spherical, non-adherent cell clusters) formed in each well under a microscope.
-
Calculate the mammosphere forming efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
For serial passaging, collect the primary mammospheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions.[16]
Immunohistochemistry (IHC) for Ki-67
This protocol is for detecting the proliferation marker Ki-67 in tumor tissues from the in vivo study.
Materials:
-
Paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., serum-free protein block)
-
Primary antibody (anti-Ki-67)
-
Biotinylated secondary antibody
-
ABC reagent
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate the sections with the primary anti-Ki-67 antibody.
-
Wash and incubate with the biotinylated secondary antibody.[17]
-
Wash and incubate with the ABC reagent.[17]
-
Develop the signal with DAB chromogen.[17]
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.[17]
-
Dehydrate the sections and mount with a coverslip.
-
-
Analysis:
-
Quantify the percentage of Ki-67-positive cells by counting stained nuclei in multiple high-power fields.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in breast cancer.
Caption: Experimental workflow for this compound in breast cancer research.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Increased expression of CYP4Z1 promotes tumor angiogenesis and growth in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzylimidazole attenuates the stemness of breast cancer cells through partially targeting CYP4Z1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammosphere formation assay from human breast cancer tissues and cell lines. | Semantic Scholar [semanticscholar.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf-7 cells ic50: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sysy-histosure.com [sysy-histosure.com]
HET0016 in Glioblastoma: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Novel therapeutic strategies are urgently needed to improve patient outcomes. HET0016, a selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), has emerged as a promising agent in preclinical glioblastoma research. 20-HETE, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) 4A and 4F enzymes, is implicated in promoting tumor angiogenesis, proliferation, and migration.[1][2] By targeting this pathway, this compound offers a novel mechanism to disrupt glioblastoma progression. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in glioblastoma, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Introduction
Glioblastoma is characterized by its hypervascularity and diffuse infiltration into the brain parenchyma, contributing to its poor prognosis.[3][4] The tumor microenvironment plays a crucial role in GBM progression, and targeting key signaling molecules within this environment is a promising therapeutic strategy. This compound is a potent and selective inhibitor of 20-HETE synthesis, with a high affinity for the CYP4A and CYP4F enzyme families responsible for its production.[1][5] Preclinical studies have demonstrated the efficacy of this compound in reducing glioblastoma tumor growth, inhibiting angiogenesis, and prolonging survival in animal models.[3][6] This document serves as a resource for researchers interested in investigating this compound as a potential therapeutic agent for glioblastoma.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in glioblastoma.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Reference |
| IC50 for 20-HETE formation | 35.2 ± 4.4 nM | Rat Renal Microsomes | [5] |
| IC50 for 20-HETE formation | 8.9 ± 2.7 nM | Human Renal Microsomes | [5] |
| IC50 for EET formation | 2800 ± 300 nM | Rat Renal Microsomes | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Treatment Details | Reference |
| Plasma Concentration (IV vs. IP) | 7-fold higher with IV | Rat Xenograft | Single dose | [1][3] |
| Tumor Concentration (IV vs. IP) | 3.6-fold higher with IV | Rat Xenograft | Single dose | [1][3] |
| Tumor Growth Inhibition | p < 0.05 | Human and Syngeneic GBM models | IV treatment with HPßCD-HET0016 | [3][4] |
| Prolonged Survival | p < 0.05 | Patient-Derived Xenograft (GBM811) | This compound + Radiation + Temozolomide | [3][4] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects in glioblastoma through the inhibition of 20-HETE synthesis, which in turn modulates several downstream signaling pathways involved in tumor growth and angiogenesis.
This compound Signaling Pathway in Glioblastoma
Caption: this compound inhibits CYP4A/4F enzymes, reducing 20-HETE and downstream signaling.
Studies have shown that treatment with this compound leads to a reduction in the expression of markers for cell proliferation (Ki-67) and neovascularization (laminin and αSMA).[3] Furthermore, this compound has been observed to repress the expression of EGFR, ERK, and Akt, and reduce levels of p-STAT1, which is associated with poor prognosis in glioma.[1][4] The inhibition of 20-HETE synthesis also leads to reduced expression of HIF-1α and VEGF, key regulators of angiogenesis.[1]
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound for glioblastoma.
Orthotopic Glioblastoma Xenograft Model in Rats
This protocol describes the establishment of an orthotopic glioblastoma model in rats, a crucial tool for in vivo efficacy studies.[3][4]
Materials:
-
U251 human glioblastoma cells
-
Athymic nude rats
-
Stereotactic frame
-
Hamilton syringe
-
High-resolution magnetic resonance imaging (MRI) system
Procedure:
-
Culture U251 human glioblastoma cells under standard conditions.
-
Anesthetize athymic nude rats and secure them in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined stereotactic coordinate.
-
Slowly inject a suspension of U251 cells into the rat's brain using a Hamilton syringe.
-
Suture the incision and allow the animals to recover.
-
Monitor tumor growth using T1-weighted post-contrast MRI.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for in vivo evaluation of this compound in a rat glioblastoma model.
Preparation and Administration of Intravenous this compound Formulation
An improved intravenous (IV) formulation of this compound was developed using hydroxypropyl-β-cyclodextrin (HPßCD) to enhance its solubility and bioavailability.[1][3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
30% HPßCD in water
Procedure:
-
Dissolve this compound in DMSO.
-
Add the this compound/DMSO solution to a 30% HPßCD solution in water. The HPßCD encapsulates the this compound, forming a water-soluble complex.
-
The resulting HPßCD-HET0016 complex can be administered intravenously.
Immunohistochemistry for Proliferation and Neovascularization Markers
Procedure:
-
Euthanize animals at the study endpoint and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and fix them in 4% paraformaldehyde overnight.
-
Embed the brains in paraffin and section them.
-
Perform antigen retrieval on the tissue sections.
-
Incubate sections with primary antibodies against Ki-67, laminin, and α-smooth muscle actin (αSMA).
-
Incubate with appropriate secondary antibodies.
-
Develop with a suitable chromogen and counterstain with hematoxylin.
-
Image the slides and quantify the staining intensity.
Conclusion and Future Directions
The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for glioblastoma. Its ability to inhibit tumor growth, reduce neovascularization, and prolong survival in animal models, particularly in combination with standard therapies like temozolomide and radiation, is promising.[3][4][6] The mechanism of action, centered on the inhibition of 20-HETE synthesis and the subsequent disruption of key oncogenic signaling pathways, provides a solid rationale for its clinical development. Future studies should focus on optimizing dosing and treatment schedules, evaluating this compound in a wider range of patient-derived xenograft models to account for tumor heterogeneity, and ultimately, translating these promising preclinical findings into clinical trials for glioblastoma patients. As of now, there are no registered clinical trials for this compound in glioblastoma, highlighting the need to advance this compound into the clinical phase.
References
- 1. Intravenous Formulation of this compound Decreased Human Glioblastoma Growth and Implicated Survival Benefit in Rat Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Intravenous Formulation of this compound Decreased Human Glioblastoma Growth" by Meenu Jain, Nipuni-Dhanesha H. Gamage et al. [scholarlycommons.henryford.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in the tumor microenvironment and outcome for TME-targeting therapy in glioblastoma: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
HET0016: Application and Protocols for Studying Renal Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction:
HET0016 is a potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE)[1][2]. 20-HETE, a cytochrome P450 (CYP) metabolite of arachidonic acid, is a significant modulator of renal vascular tone and tubular function[3][4]. Its role in renal ischemia-reperfusion injury (IRI) is complex, with studies suggesting it can contribute to injury through vasoconstriction and inflammation[3][5]. This compound serves as a critical tool to investigate the pathophysiological role of 20-HETE in renal IRI and to evaluate the therapeutic potential of inhibiting its production.
This document provides detailed application notes and experimental protocols for utilizing this compound in the study of renal ischemia-reperfusion injury, based on published research.
Mechanism of Action
This compound selectively inhibits the CYP4A family of enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE[1]. In the context of renal IRI, ischemia triggers an increase in the production of 20-HETE[3][6]. This elevation in 20-HETE is implicated in the persistent vasoconstriction, endothelial dysfunction, inflammation, and tubular injury that characterize the reperfusion phase[3][5]. By inhibiting 20-HETE synthesis, this compound allows researchers to dissect the contribution of this eicosanoid to the overall injury cascade.
Data Presentation: Efficacy of this compound in Renal IRI
The following tables summarize the quantitative data from key studies investigating the effects of this compound in animal models of renal ischemia-reperfusion injury.
Table 1: Effect of this compound on Renal Function Parameters
| Parameter | Animal Model | Treatment Group | Ischemia Time | Reperfusion Time | Result | Reference |
| Serum Creatinine (mg/dL) | Uninephrectomized Male Lewis Rats | Vehicle | 45 min | 48 hours | 2.41 ± 0.23 | [3] |
| This compound (50 µg, intra-renal artery) | 45 min | 48 hours | Significantly lower than vehicle | [3] | ||
| Sprague-Dawley Rats | Vehicle | 30 min (bilateral) | 24 hours | 2.8 ± 0.3 | [7] | |
| This compound (5 mg/kg, s.c.) | 30 min (bilateral) | 24 hours | Significantly higher than vehicle | [7] | ||
| Dahl Salt-Sensitive (SS) Rats | Untreated | 30 min (bilateral) | 24 hours | 3.7 ± 0.1 | [8] | |
| SS.5BN Rats | Untreated | 30 min (bilateral) | 24 hours | 2.0 ± 0.2 | [8] | |
| SS.5BN Rats | This compound (5 mg/kg, s.c.) | 30 min (bilateral) | 24 hours | Increased to levels similar to SS rats | [8] | |
| Plasma Urea (mg/dL) | Uninephrectomized Male Lewis Rats | Vehicle | 45 min | 48 hours | 287.8 ± 34.8 | [3] |
| This compound (50 µg, intra-renal artery) | 45 min | 48 hours | Significantly lower than vehicle | [3] | ||
| Creatinine Clearance (mL/min) | Uninephrectomized Male Lewis Rats | Vehicle | 45 min | 48 hours | 0.26 ± 0.02 | [3] |
| This compound (50 µg, intra-renal artery) | 45 min | 48 hours | 0.63 ± 0.12 | [3] |
Table 2: Histological and Cellular Effects of this compound in Renal IRI
| Parameter | Animal Model | Treatment Group | Finding | Reference |
| Tubular Lesion Score | Uninephrectomized Male Lewis Rats | Vehicle | Severe tubular necrosis | [3] |
| This compound (50 µg, intra-renal artery) | Markedly reduced tubular lesion scores | [3][9] | ||
| Inflammatory Cell Infiltration | Uninephrectomized Male Lewis Rats | Vehicle | Significant infiltration | [3] |
| This compound (50 µg, intra-renal artery) | Markedly reduced inflammatory cell infiltration | [3][9] | ||
| Tubular Epithelial Cell Apoptosis | Uninephrectomized Male Lewis Rats | Vehicle | Increased apoptosis | [3] |
| This compound (50 µg, intra-renal artery) | Markedly reduced tubular epithelial cell apoptosis | [3][9] |
Note: There are conflicting reports on the effect of this compound in renal IRI, with some studies showing protection and others exacerbation of injury. These discrepancies may be related to the animal model, timing, and route of drug administration[6][7][9].
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the study of renal ischemia-reperfusion injury.
In Vivo Model of Renal Ischemia-Reperfusion Injury in Rats
This protocol is based on methodologies described in studies where this compound was administered to investigate its effects on renal IRI.
Materials:
-
Male Lewis or Sprague-Dawley rats (250-300g)
-
This compound (Cayman Chemical or equivalent)
-
Vehicle (e.g., 0.1% DMSO in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamps
-
Suture materials
-
Warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Maintain body temperature at 37°C using a warming pad.
-
Perform a midline laparotomy to expose the kidneys.
-
For uninephrectomy models, carefully ligate and remove the right kidney[3].
-
-
This compound Administration (Choose one route):
-
Intra-renal Artery Injection:
-
Isolate the left renal artery.
-
Administer this compound (e.g., 50 µg in a small volume) or vehicle directly into the renal artery prior to ischemia[3].
-
-
Subcutaneous Injection:
-
-
Induction of Ischemia:
-
Reperfusion:
-
Remove the microvascular clamp to allow blood flow to resume. The kidney should regain its reddish color.
-
Close the abdominal incision in layers.
-
-
Post-Operative Care and Sample Collection:
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover for a specified period (e.g., 24 or 48 hours)[3][7][8].
-
At the end of the reperfusion period, collect blood samples via cardiac puncture for serum creatinine and blood urea nitrogen (BUN) analysis.
-
Euthanize the animal and harvest the kidneys for histological analysis (e.g., H&E staining for tubular injury) and molecular studies.
-
Isolated Perfused Kidney Model
This ex vivo model allows for the direct assessment of this compound's effect on renal 20-HETE production during ischemia-reperfusion.
Materials:
-
Isolated kidney perfusion system
-
Krebs-Henseleit buffer
-
This compound (200 nmol/L)
-
Vehicle (0.1% DMSO)
-
Analytical equipment for 20-HETE measurement (e.g., LC-MS/MS)
Procedure:
-
Kidney Isolation:
-
Anesthetize a rat and cannulate the renal artery and ureter.
-
Carefully excise the kidney and transfer it to the perfusion apparatus.
-
-
Perfusion:
-
Perfuse the kidney with Krebs-Henseleit buffer containing either this compound (200 nmol/L) or vehicle (0.1% DMSO)[3].
-
Maintain a constant perfusion pressure.
-
-
Ischemia-Reperfusion:
-
Induce global ischemia by stopping the perfusion for a set duration (e.g., 20 minutes)[3].
-
Initiate reperfusion by restarting the flow of the perfusion buffer.
-
-
Sample Collection and Analysis:
-
Collect the renal effluent at various time points during baseline, ischemia, and reperfusion.
-
Measure the concentration of 20-HETE in the effluent using a sensitive analytical method like LC-MS/MS to determine the effect of this compound on 20-HETE release[3].
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of 20-HETE in Renal Ischemia-Reperfusion Injury
Caption: Role of 20-HETE in Renal IRI and the inhibitory action of this compound.
Experimental Workflow for In Vivo Renal IRI Study
Caption: Workflow for investigating this compound in a rat model of renal IRI.
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of 20-HETE in the pathophysiology of renal ischemia-reperfusion injury. The provided protocols and data summaries offer a foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms of renal IRI and exploring novel therapeutic strategies. The conflicting results in the literature highlight the importance of carefully considering the experimental model, drug dosage, and timing of administration when interpreting the effects of this compound.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 20-HETE synthesis and action protects the kidney from ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 20-HETE in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of 20-HETE analogues in experimental renal ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deficiency in the Formation of 20-Hydroxyeicosatetraenoic Acid Enhances Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
Application Notes & Protocols: Preparation of HET0016 for In Vivo Studies
Introduction
N-Hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine (HET0016) is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1][2] It specifically targets cytochrome P450 (CYP) isoforms of the CYP4A and CYP4F families, which are responsible for converting arachidonic acid into 20-HETE.[2][3] This metabolite plays a crucial role in regulating vascular tone, angiogenesis, and inflammation, making this compound a valuable tool in preclinical models of stroke, cancer, and retinal ischemia.[1][4][5]
A primary challenge in utilizing this compound for in vivo research is its poor aqueous solubility at neutral pH.[3][6] This document provides detailed protocols and data for the effective preparation and administration of this compound in animal models, focusing on a widely adopted solubilization strategy using hydroxypropyl-β-cyclodextrin (HPβCD).
Data Presentation: Physicochemical Properties
Effective delivery of this compound in vivo is critically dependent on its formulation. The following tables summarize key quantitative data regarding its solubility and typical administration parameters.
Table 1: this compound Solubility
| Solvent/Vehicle | Concentration | Resulting this compound Solubility | Reference |
| Distilled, Deionized Water (ddH₂O) | N/A | 34.2 ± 31.2 µg/mL | [3][4] |
| 15% (w/v) HPβCD in ddH₂O | 15% | 452.7 ± 63.3 µg/mL | [3][4] |
| Dimethyl Sulfoxide (DMSO) | N/A | 5 mg/mL (24.24 mM) | [1] |
| Note: While DMSO provides high solubility, its use for in vivo studies should be carefully considered due to potential toxicity. The HPβCD formulation is preferred for intravenous administration.[1][3] |
Table 2: Recommended In Vivo Administration Parameters
| Route | Dosage | Animal Model | Study Context | Reference |
| Intravenous (IV) | 1 mg/kg (single dose) | Rat | Brain 20-HETE Inhibition | [3][4] |
| Intravenous (IV) | 1 mg/kg (single dose) | Rat | Retinal Ischemia-Reperfusion | [5] |
| Intravenous (IV) | 0.9 mg/kg | Rat | Pediatric Cardiac Arrest | [7] |
| Intravenous (IV), then Intraperitoneal (IP) | 0.9 mg/kg (IV), followed by subsequent IP doses every 6 hrs | Rat | Pediatric Cardiac Arrest | [7] |
| Intravenous (IV) | 10 mg/kg/day (for 3 weeks) | Mouse | Breast Cancer Metastasis | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Formulation for Intravenous Administration
This protocol details the most common method for solubilizing this compound for in vivo use by complexation with HPβCD.[3][5]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile, distilled, deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS), pH 7.2-7.4[7]
-
Sterile vials or tubes
-
Orbital shaker or agitator
-
Lyophilizer (optional, for precise concentration determination)[3]
-
Sterile 0.22 µm or 0.45 µm PVDF syringe filters[3]
Procedure:
-
Prepare the Vehicle: Prepare a 15% (w/v) HPβCD solution by dissolving 1.5 g of HPβCD in 10 mL of sterile ddH₂O or PBS. Ensure it is fully dissolved.
-
Add this compound: Weigh the required amount of this compound for your desired final concentration (e.g., 1 mg/mL) and add it to the 15% HPβCD solution.[5]
-
Agitation/Complexation: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at room temperature (e.g., 450 rpm) for 48 hours to ensure maximal complexation and solubilization.[3]
-
Final Preparation for Injection:
-
Storage: Use the freshly prepared solution for administration. If short-term storage is necessary, store at 4°C and protect from light.
Workflow for preparing this compound-HPβCD formulation.
Protocol 2: Administration of this compound in Mice (Intravenous)
This protocol describes a standard procedure for tail vein injection in mice. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).[8]
Materials:
-
Prepared, sterile this compound formulation
-
Mouse restraint device
-
Heat lamp or warm water bath
-
Insulin syringe or tuberculin syringe with a 27-30 gauge needle
-
70% ethanol or isopropyl alcohol wipes
Procedure:
-
Animal Preparation: Place the mouse in a restraint device, exposing its tail. To promote vasodilation and improve vein visibility, warm the tail using a heat lamp or by submerging it in warm (approx. 37°C) water for a minute.
-
Site Preparation: Gently wipe the tail with an alcohol wipe to clean the injection site. The lateral tail veins are located on either side of the tail.
-
Injection:
-
Load the syringe with the correct volume of this compound formulation. The maximum bolus injection volume for a mouse is typically 5 mL/kg.[8] Ensure all air bubbles are removed.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Monitor the animal post-injection according to your IACUC-approved protocol for any adverse reactions.[8]
Mandatory Visualizations
This compound Mechanism of Action
The diagram below illustrates the inhibitory action of this compound on the 20-HETE synthesis pathway. This compound blocks CYP4A/4F enzymes, preventing the production of 20-HETE, a key mediator of vasoconstriction and other cellular processes.
This compound inhibits CYP4A/4F, blocking 20-HETE synthesis.
Logical Flow for In Vivo Study Preparation
This diagram outlines the key decision points and steps when planning an in vivo experiment with this compound.
Decision workflow for this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous formulation of N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (this compound) for inhibition of rat brain 20-hydroxyeicosatetraenoic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on the mechanism of 20-hydroxyeicosatetraenoic acid in retinal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. 20-Hydroxyeicosatetraenoic Acid Inhibition by this compound Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
HET0016 Application Notes and Protocols: A Comparative Analysis of Intraperitoneal vs. Intravenous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. This document focuses on the critical aspects of its administration, comparing intraperitoneal (IP) and intravenous (IV) injection routes. The provided data and protocols are intended to guide researchers in designing and executing in vivo studies involving this compound.
Introduction to this compound
N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine (this compound) is a highly selective inhibitor of the cytochrome P450 enzymes responsible for the production of 20-HETE, a bioactive eicosanoid implicated in various physiological and pathological processes.[1][2] 20-HETE plays a significant role in the regulation of vascular tone, inflammation, and angiogenesis.[1][3] Inhibition of 20-HETE synthesis by this compound has shown therapeutic potential in preclinical models of stroke, traumatic brain injury, and cancer.[4][5][6] The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits CYP4A and CYP4F isoforms, the primary enzymes that catalyze the ω-hydroxylation of arachidonic acid to form 20-HETE.[2][7] By blocking 20-HETE production, this compound modulates downstream signaling pathways involved in vasoconstriction, inflammation, and cell proliferation.
References
- 1. Comparison of the Efficacy of Two Routes of Administration of Human Amniotic Epithelial Cells in Cell Therapy of Acute Hepatic Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANGI-01: NANONIZATION OF this compound IMPROVED THE CONTROL OF GMB IN RAT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HET0016 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (HET0016) is a potent and highly selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1][2][3][4][5] 20-HETE is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] this compound acts as a non-competitive and irreversible inhibitor of these enzymes.[4][6][7] 20-HETE plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone, angiogenesis, inflammation, and tumor growth.[2][8][9][10] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the biological functions of 20-HETE and as a potential therapeutic agent for diseases such as cancer, stroke, and hypertension.[2][8][11][12]
These application notes provide detailed experimental designs and protocols for the utilization of this compound in both in vitro and in vivo research settings.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target Enzyme/Process | Species/System | IC50 Value | Reference |
| 20-HETE Synthesis | Rat Renal Microsomes | 35 ± 4 nM | [1][3] |
| 20-HETE Synthesis | Human Renal Microsomes | 8.9 ± 2.7 nM | [1][3][5] |
| Epoxyeicosatrienoic Acid (EET) Formation | Rat Renal Microsomes | 2800 ± 300 nM | [1][3] |
| Recombinant CYP4A1-catalyzed 20-HETE synthesis | 17.7 nM | [4][7] | |
| Recombinant CYP4A2-catalyzed 20-HETE synthesis | 12.1 nM | [4][7] | |
| Recombinant CYP4A3-catalyzed 20-HETE synthesis | 20.6 nM | [4][7] | |
| CYP2C9 Activity | Human | 3300 nM | [1][3] |
| CYP2D6 Activity | Human | 83,900 nM | [1][3] |
| CYP3A4 Activity | Human | 71,000 nM | [1][3] |
| Cyclooxygenase (COX) Activity | 2300 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Dosage | Duration | Tumor Growth Inhibition | Key Findings | Reference |
| Early Treatment | 10 mg/kg/day (i.p.) | 21 days | Significant inhibition, with complete inhibition in 30% of animals | Decreased expression of pro-angiogenic factors (e.g., EGF, VEGF). | [2][13] |
| Delayed Treatment | 10 mg/kg/day (i.p.) | 28 days | Initial inhibition followed by potential resistance | Increased expression of some pro-angiogenic factors after 21 days. | [2][13] |
Signaling Pathways
This compound exerts its biological effects primarily by inhibiting the synthesis of 20-HETE, which is a key signaling molecule involved in multiple pathways.
20-HETE Synthesis and this compound Inhibition
Caption: this compound inhibits the synthesis of 20-HETE from arachidonic acid.
Downstream Signaling of 20-HETE in Angiogenesis and Cancer
Caption: this compound blocks 20-HETE-mediated activation of pro-tumorigenic pathways.
Experimental Protocols
In Vitro Protocol: Inhibition of Cancer Cell Migration and Invasion
This protocol is designed to assess the effect of this compound on the migratory and invasive potential of cancer cells.
1. Cell Culture:
-
Culture a cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[2][13]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
For experiments, dilute the stock solution in culture media to the desired final concentrations (e.g., 10 µM).[2][13]
3. Migration Assay (Wound Healing Assay):
-
Seed cells in a 6-well plate and grow to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing either vehicle control (DMSO) or this compound at various concentrations.
-
Image the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).[4]
-
Quantify the rate of wound closure to determine the effect on cell migration.
4. Invasion Assay (Boyden Chamber Assay):
-
Use a Boyden chamber with a Matrigel-coated porous membrane.
-
Resuspend serum-starved cells in serum-free media containing either vehicle or this compound.
-
Add the cell suspension to the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells under a microscope.
Caption: Workflow for in vitro analysis of this compound on cell migration and invasion.
In Vivo Protocol: Inhibition of Tumor Growth in a Xenograft Mouse Model
This protocol details the use of this compound to evaluate its anti-tumor efficacy in a mouse model of cancer.
1. Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Implant cancer cells (e.g., MDA-MB-231) subcutaneously into the flank of the mice.[2][13]
-
Allow tumors to establish and reach a palpable size.
2. Treatment Groups:
-
Randomly assign mice to different treatment groups:
-
Treatment can be initiated at different time points (e.g., early or delayed) to assess preventative or therapeutic effects.[2][13]
3. This compound Administration:
-
Prepare this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][4][13] An intravenous formulation can be prepared with hydroxypropyl-β-cyclodextrin.[6]
-
Administer this compound or vehicle according to the predetermined schedule (e.g., 5 days/week for 3-4 weeks).[2][13]
4. Tumor Measurement:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 3-4 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured.
-
Tissues can be collected for further analysis, such as immunohistochemistry (IHC) for proliferation and angiogenesis markers, or protein arrays to assess cytokine levels.[2][13]
Caption: Workflow for in vivo assessment of this compound's anti-tumor activity.
Disclaimer: These protocols provide a general framework. Specific parameters such as cell lines, animal models, this compound concentrations, and treatment schedules should be optimized for each specific research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice | PLOS One [journals.plos.org]
- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a N'-hydroxyphenylformamidine derivative this compound as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scientists produce new treatment to block the development of breast cancer - World Socialist Web Site [wsws.org]
- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medindia.net [medindia.net]
- 11. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with the cytochrome P450 ω-hydroxylase inhibitor this compound attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
Troubleshooting & Optimization
how to dissolve HET0016 for aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of HET0016, a potent and selective inhibitor of 20-HETE synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.[1] It specifically targets cytochrome P450 (CYP) isoforms CYP4A and CYP4F, which are responsible for the synthesis of 20-HETE.[2][3] By inhibiting these enzymes, this compound reduces the levels of 20-HETE, a molecule involved in processes such as angiogenesis and tumor growth.[1][4]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has poor solubility in aqueous solutions at neutral pH.[5][6] Therefore, organic solvents are necessary to prepare stock solutions. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][7]
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: To prepare a stock solution for cell culture or other in vitro assays, dissolve this compound in 100% DMSO to a concentration of 10 mM.[7] It is crucial to ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[4] For cell-based assays, this stock solution should be serially diluted in your culture medium to the final desired concentration. To avoid precipitation and cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[8]
Q4: Is this compound suitable for in vivo studies, and how can I prepare it for intravenous administration?
A4: Yes, this compound has been used in in vivo studies. However, due to its low aqueous solubility, a specific formulation is required for intravenous (i.v.) administration.[5][7] Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase its aqueous solubility.[5][6] A formulation in 15% HPβCD can be prepared for i.v. dosing.[6]
Q5: How stable are this compound solutions?
A5: this compound solutions are known to be unstable.[1] It is highly recommended to prepare solutions fresh before each experiment.[1][4] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or media | This compound has very low aqueous solubility.[5][6][7] The concentration in the final aqueous solution may be too high. The final DMSO concentration may be too low to maintain solubility. | Ensure the final concentration of this compound is within its solubility limit in the aqueous medium. Keep the final DMSO concentration as high as tolerable for your experimental system (e.g., 0.1-0.5% for cell culture) to help maintain solubility.[8] Prepare dilutions fresh and use them immediately.[1][4] Consider using a formulation with a solubilizing agent like HPβCD for in vivo applications.[5][6] |
| Inconsistent experimental results | Degradation of this compound in solution.[1] Inaccurate concentration of the stock solution. | Always prepare this compound solutions fresh for each experiment.[1][4] If using a frozen stock, ensure it has been stored properly and has not undergone multiple freeze-thaw cycles.[4] Verify the concentration of your stock solution if possible. |
| Cell toxicity observed in culture | The concentration of the organic solvent (e.g., DMSO) is too high.[8] The concentration of this compound is cytotoxic. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration. Typically, this is ≤0.5%.[8] Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. Determine the cytotoxic concentration of this compound for your cells through a viability assay. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Reference |
| DMF | 20 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Ethanol | 14 mg/mL | [2] |
| Water (intrinsic) | 3.7 µg/mL | [7] |
| Water (ddH₂O) | 34.2 ± 31.2 µg/mL | [5][6] |
| 15% Hydroxypropyl-β-cyclodextrin (HPβCD) | 452.7 ± 63.3 µg/mL | [5][6] |
| 20% HP-β-CD/1% Tween-80 in PBS | 2 mg/mL (requires sonication and warming) | [4] |
Inhibitory Concentration (IC₅₀) Values
| Target | Species | IC₅₀ | Reference |
| 20-HETE Synthesis (recombinant CYP4A1) | 17.7 nM | [1] | |
| 20-HETE Synthesis (recombinant CYP4A2) | 12.1 nM | [1] | |
| 20-HETE Synthesis (recombinant CYP4A3) | 20.6 nM | [1] | |
| 20-HETE Synthesis (human renal microsomes) | Human | 8.9 nM | [3] |
| 20-HETE Synthesis (rat renal microsomes) | Rat | 35.2 ± 4.4 nM | [3] |
| Epoxyeicosatrienoic acids (EETs) formation | Rat | 2800 ± 300 nM | [3] |
| Cyclooxygenase (COX) activity | 2.3 µM | [3] | |
| CYP2C9 | Human | 3.3 µM | [3] |
| CYP2D6 | Human | 83.9 µM | [3] |
| CYP3A4 | Human | 71.0 µM | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, use a sonicator or warm the solution briefly in a water bath to ensure complete dissolution.[4]
-
Visually inspect the solution to confirm there are no visible particles.
-
For immediate use, dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Preparation of this compound Formulation with HPβCD for In Vivo Administration
This protocol is adapted from published literature and may require optimization for specific applications.[5][6]
-
Prepare a 15% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water for injection.
-
Add the calculated amount of this compound to the HPβCD solution to achieve the desired final concentration.
-
Stir or vortex the mixture vigorously to facilitate the complexation of this compound with HPβCD. This process may take several hours.
-
The solution should be incubated for an extended period (e.g., 48 hours) to maximize solubility.[6]
-
After incubation, filter the solution through a sterile 0.22 µm syringe filter to remove any undissolved particles and ensure sterility.
-
The resulting clear solution is suitable for intravenous administration.
Visualizations
Caption: Mechanism of this compound action on the 20-HETE synthesis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intravenous formulation of N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (this compound) for inhibition of rat brain 20-hydroxyeicosatetraenoic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. researchgate.net [researchgate.net]
HET0016 stability in DMSO and other solvents
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of HET0016 in DMSO and other common laboratory solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound powder upon receipt?
Upon receipt, this compound powder should be stored at -20°C for long-term stability.[1][2] Suppliers indicate that the solid compound is stable for at least 3 to 4 years when stored under these conditions.[1][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
DMSO is a commonly used solvent for this compound.[1][2] Other potential solvents include Dimethylformamide (DMF) and Ethanol.[1][2] For in vivo studies requiring aqueous solutions, complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been used to significantly increase water solubility.[4][5]
Q3: What is the stability of this compound in DMSO?
There are varying reports on the stability of this compound in solution.
-
One supplier suggests that solutions are unstable and should be prepared fresh.[3]
-
Another indicates that stock solutions in solvent can be stored for up to 1 year at -20°C or 2 years at -80°C.[6]
Troubleshooting Tip: Given the potential for instability, the most rigorous approach is to prepare solutions fresh for each experiment. If storing solutions, it is crucial to aliquot them to prevent multiple freeze-thaw cycles and store them at -80°C.[6] General studies on compound libraries in DMSO suggest that the presence of water is a more significant factor in degradation than freeze-thaw cycles.[7][8]
Q4: My this compound solution in DMSO has been stored for several months at -20°C. Can I still use it?
Caution is advised. Due to the compound's formamidine moiety, this compound is known to be unstable in acidic environments and may be susceptible to hydrolysis.[9] While general studies show many compounds are stable in DMSO, specific stability can vary.[10] For critical experiments, it is highly recommended to use a freshly prepared solution or perform a quality control check (e.g., by HPLC) on the stored solution to confirm its integrity before use.
Q5: Are there any known conditions or substances that cause this compound to degrade?
Yes, this compound has been reported to be unstable in acidic environments. One study noted significant degradation at pH 4.0.[9] Therefore, contact with acidic solutions or reagents should be avoided during storage and handling.
Q6: How can I verify the integrity of my this compound solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of your this compound solution. This involves comparing the chromatogram of your stored solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.
Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | ~5-20 mg/mL | ~24-97 mM | Sonication may be needed for higher concentrations. | [1][6] |
| DMF | ~14-20 mg/mL | ~68-97 mM | [1][2] | |
| Ethanol | ~14 mg/mL | ~68 mM | [1][2] | |
| Dichloromethane (DCM) | 12.5 mg/mL | 60.60 mM | Requires ultrasonic treatment. | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 2.42 mM | [1] | |
| Water | 34.2 µg/mL | 0.17 mM | Poor intrinsic aqueous solubility. | [4][5] |
| 15% HPβCD (in water) | 452.7 µg/mL | 2.2 mM | Complexation significantly improves aqueous solubility. | [4][5] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability Period | Reference |
| Powder | -20°C | 3-4 years | [1][3] |
| 4°C | 2 years | [6] | |
| In Solvent | -80°C | 2 years | [6] |
| -20°C | 1 year | [6] | |
| General Advice | Prepare fresh; solutions are noted as unstable by some suppliers. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 484.8 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term stability.[6]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To develop a stability-indicating HPLC method to quantify this compound and detect potential degradation products. This is a general protocol and may require optimization.
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 5 µm)[11]
-
This compound stored solution (sample)
-
Freshly prepared this compound solution (standard)
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% acid[11][12]
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Procedure:
-
Method Development (Forced Degradation):
-
To ensure the method is "stability-indicating," perform forced degradation studies.[13]
-
Expose a fresh this compound solution to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for several hours.
-
Analyze these stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent this compound peak.[11][13]
-
-
HPLC Analysis:
-
Set up an appropriate gradient elution method. For example: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes to elute all compounds.[12][14]
-
Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 1.0 mL/min).
-
Monitor the elution at a relevant UV wavelength for this compound (e.g., 257 nm or 291 nm).[1]
-
Inject the freshly prepared standard solution to determine the retention time and peak area of pure this compound.
-
Inject the stored sample solution.
-
-
Data Analysis:
-
Compare the chromatograms of the standard and the sample.
-
Assess Purity: Look for the appearance of new peaks in the sample chromatogram that are not present in the standard.
-
Quantify Degradation: Calculate the percentage of remaining this compound in the sample by comparing its peak area to the standard's peak area. A significant decrease (>5-10%) suggests degradation.
-
Visualizations
Caption: this compound Solution Handling Workflow.
Caption: this compound Mechanism of Action Pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous formulation of N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (this compound) for inhibition of rat brain 20-hydroxyeicosatetraenoic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Investigating the Metabolism of Plants Germinated in Heavy Water, D2O, and H218O-Enriched Media Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
HET0016 Technical Support Center: Mitigating Potential Off-Target Effects at High Concentrations
This technical support resource provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address issues that may arise when using this compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective inhibitor of 20-HETE synthesis, which is catalyzed by cytochrome P450 4A (CYP4A) enzymes. It acts as a non-competitive and irreversible inhibitor of CYP4A.[1][2]
Q2: Can this compound exhibit off-target effects?
Yes, while this compound is highly selective for CYP4A enzymes, it can inhibit other enzymes at concentrations significantly higher than its IC50 for 20-HETE synthesis.[3][4][5] These potential off-target effects are concentration-dependent.
Q3: What are the known off-target enzymes for this compound at high concentrations?
At higher concentrations, this compound has been shown to inhibit other cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP3A4, as well as cyclo-oxygenase (COX) activity.[3][4][5] It also shows some inhibitory activity against the formation of epoxyeicosatrienoic acids (EETs).[3][4][5]
Q4: At what concentrations do off-target effects become a concern?
Off-target effects are generally observed at concentrations that are approximately 100 times greater than the IC50 value for 20-HETE synthesis inhibition.[4] For instance, the IC50 for inhibition of EET formation is about 100 times higher than that for 20-HETE formation.[4][5]
Troubleshooting Guide
Issue: My experimental results are inconsistent with the known effects of 20-HETE inhibition.
Potential Cause: You may be observing off-target effects of this compound due to using a high concentration.
Troubleshooting Steps:
-
Review this compound Concentration: Compare the concentration of this compound used in your experiment with the IC50 values for its primary target and potential off-target enzymes (see Tables 1 and 2).
-
Perform a Dose-Response Experiment: Conduct a concentration-response study to determine if the observed effect is dose-dependent and to identify the lowest effective concentration that minimizes off-target activity.
-
Use a More Selective Inhibitor (if available): If off-target effects are suspected and problematic, consider if a more selective inhibitor for your target pathway is available.
-
Control Experiments: Include appropriate control experiments to isolate the effects of 20-HETE inhibition from potential off-target effects. For example, use a structurally different 20-HETE inhibitor to see if it replicates the results.
Issue: I am observing unexpected changes in the metabolism of other compounds in my system.
Potential Cause: High concentrations of this compound may be inhibiting xenobiotic-metabolizing cytochrome P450 enzymes.
Troubleshooting Steps:
-
Assess Inhibition of Drug-Metabolizing CYPs: If your experimental system involves other small molecules, consider that this compound can inhibit CYP2C9, CYP2D6, and CYP3A4 at micromolar concentrations.[3][4][5]
-
Consult Selectivity Data: Refer to the selectivity profile of this compound (Table 2) to understand the potential for interaction with other metabolic pathways.
-
Measure Metabolites: If possible, measure the metabolites of the other compounds in your system to directly assess if their metabolism is being altered.
Data Presentation
Table 1: this compound Inhibitory Potency (IC50) against Primary Targets (20-HETE Synthesis)
| Target Enzyme/System | Species | IC50 (nM) | Reference |
| Recombinant CYP4A1 | - | 17.7 | [1][2] |
| Recombinant CYP4A2 | - | 12.1 | [1][2] |
| Recombinant CYP4A3 | - | 20.6 | [1][2] |
| Rat Renal Microsomes | Rat | 35 ± 4 | [3][4][5] |
| Human Renal Microsomes | Human | 8.9 ± 2.7 | [3][4][5][6] |
Table 2: this compound Selectivity Profile (IC50) against Potential Off-Targets
| Target Enzyme/System | Species | IC50 (nM) | Reference |
| Epoxyeicosatrienoic Acid (EET) Formation | Rat | 2800 ± 300 | [3][4][5] |
| Cyclo-oxygenase (COX) Activity | - | 2300 | [3][5] |
| CYP2C9 | Human | 3300 | [3][4][5] |
| CYP2D6 | Human | 83,900 | [3][4][5] |
| CYP3A4 | Human | 71,000 | [3][4][5] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for 20-HETE Synthesis in Rat Renal Microsomes
This protocol is a generalized procedure based on methodologies described in the cited literature.
1. Materials:
- Rat kidney microsomes
- This compound
- Arachidonic acid (AA)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer
- Organic solvents for extraction (e.g., ethyl acetate)
- LC-MS/MS system for analysis
2. Microsomal Incubation:
- Prepare a reaction mixture containing rat renal microsomes in potassium phosphate buffer.
- Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate.
- Initiate the reaction by adding arachidonic acid and the NADPH regenerating system.
- Incubate at 37°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding an organic solvent and acidifying.
3. Metabolite Extraction and Analysis:
- Extract the eicosanoid metabolites from the reaction mixture using an organic solvent.
- Evaporate the solvent and reconstitute the sample in a suitable mobile phase.
- Quantify the amount of 20-HETE produced using a validated LC-MS/MS method.
4. Data Analysis:
- Calculate the percentage of inhibition of 20-HETE formation for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Signaling pathway of Arachidonic Acid metabolism and this compound inhibition.
References
- 1. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a N'-hydroxyphenylformamidine derivative this compound as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HET0016 Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HET0016 in neuroprotection studies. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to facilitate the effective design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuroprotection?
A1: this compound is a potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, specifically from the CYP4A and CYP4F families.[3] It acts as a potent vasoconstrictor of cerebral microvasculature.[4][5] By inhibiting 20-HETE formation, this compound helps to improve cerebral blood flow, reduce brain edema, and exert direct neuroprotective effects.[6][7][8]
Q2: What are the typical effective dosage ranges for this compound in in vivo and in vitro neuroprotection studies?
A2: The optimal dosage of this compound can vary depending on the experimental model and administration route.
-
In vivo studies (rats): Doses ranging from 0.9 mg/kg to 10 mg/kg have been shown to be effective.[4][6] For instance, a study on pediatric cardiac arrest in rats used a single intravenous dose of 0.9 mg/kg at resuscitation, followed by subsequent intraperitoneal doses every 6 hours for 24 hours.[6] In a model of temporary middle cerebral artery occlusion (MCAO) in rats, a 10 mg/kg intraperitoneal dose was used.[4]
-
In vitro studies: Effective concentrations typically range from 0.1 µM to 10 µM.[9] For example, in a study using a BV2 microglial cell line, this compound at concentrations of 0.1, 1, and 10 µM attenuated the inflammatory response.[9] In organotypic hippocampal slice cultures, this compound demonstrated dose-dependent neuroprotection against hemoglobin-induced injury.[5]
Q3: this compound has poor aqueous solubility. How can I prepare it for in vivo administration?
A3: The poor aqueous solubility of this compound is a known challenge.[3][10] To overcome this, this compound can be formulated with hydroxypropyl-β-cyclodextrin (HPβCD).[10] This complexation significantly increases the aqueous solubility of this compound, making it suitable for intravenous administration.[10] For example, a formulation with 15% HPβCD increased the aqueous solubility of this compound from 34.2 µg/mL to 452.7 µg/mL.[10] Lyophilized complexes of this compound with HPβCD can be reconstituted in phosphate-buffered saline (PBS) at a pH of 7.2 and filtered before administration.[6]
Q4: Are there any known off-target effects of this compound?
A4: this compound is considered a selective inhibitor of 20-HETE synthesis.[1][2] However, at higher concentrations, it may exhibit some off-target effects. For instance, the IC50 value for inhibition of epoxyeicosatrienoic acids (EETs) formation is significantly higher than that for 20-HETE.[1] It has been noted that a higher dose of this compound may lose selectivity for CYP4A/4F enzymes and potentially inhibit CYP2C/2J enzymes responsible for the synthesis of vasodilatory EETs.[6] High concentrations can also inhibit other CYP isoforms like CYP2C9, CYP2D6, and CYP3A4, as well as cyclo-oxygenase (COX) activity, but at concentrations much higher than those needed to inhibit 20-HETE formation.[1][2][11]
Troubleshooting Guides
Problem: Inconsistent or no neuroprotective effect observed with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | The effective dose can be model-dependent. Perform a dose-response study to determine the optimal concentration for your specific in vivo or in vitro model. |
| Poor Bioavailability | Due to its low aqueous solubility, this compound may not be reaching the target tissue in sufficient concentrations. Ensure proper formulation with a solubilizing agent like HPβCD for in vivo studies.[10] For in vitro studies, ensure complete dissolution in the culture medium. |
| Timing of Administration | The therapeutic window for this compound may be narrow. The timing of administration relative to the neurotoxic insult is critical. In a pediatric cardiac arrest model, this compound was administered at the time of resuscitation.[6] In an MCAO model, it was given before the occlusion.[4] Optimize the timing of administration for your experimental paradigm. |
| Compound Instability | This compound is reported to be unstable at acidic pH.[10] Ensure that the pH of your vehicle and experimental buffers is neutral (pH 7.2-7.4). |
Problem: Signs of toxicity or adverse effects in animals treated with this compound.
| Possible Cause | Troubleshooting Step |
| High Dosage | The administered dose may be too high, leading to off-target effects or general toxicity. Reduce the dosage and perform a dose-escalation study to identify the maximum tolerated dose in your model. |
| Vehicle Toxicity | The vehicle used for solubilization (e.g., HPβCD) might cause toxicity at high concentrations. Administer a vehicle-only control group to assess any adverse effects of the vehicle itself. |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal) might be causing local irritation or other issues. Consider alternative routes like intravenous administration, which provides immediate systemic distribution.[12] |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Neuroprotection Studies
| Animal Model | Dosage | Route of Administration | Frequency | Reference |
| Pediatric Asphyxial Cardiac Arrest (Rat) | 0.9 mg/kg | IV (initial), then IP | Every 6 hours for 24 hours | [6] |
| Temporary Middle Cerebral Artery Occlusion (Rat) | 10 mg/kg | Intraperitoneal (IP) | Single dose before MCAO | [4] |
| Traumatic Brain Injury (Rat) | 1.2 mg/kg | Intravenous (IV) | Single dose just before injury | [13] |
Table 2: In Vitro Efficacy of this compound
| Cell/Tissue Model | Effective Concentration | Observed Effect | Reference |
| BV2 Microglial Cells | 0.1, 1, 10 µM | Attenuation of LPS-induced TNF-α expression | [9] |
| Organotypic Hippocampal Slices | Dose-dependent | Attenuation of hemoglobin-induced neuronal death | [5] |
| Primary Cortical Neurons | 10 µM | Attenuation of neuronal death after oxygen-glucose deprivation | [14] |
Table 3: this compound IC50 Values for CYP Enzyme Inhibition
| Enzyme/Process | Species | IC50 | Reference |
| 20-HETE Formation | Rat (Renal Microsomes) | 35 ± 4 nM | [1][2] |
| 20-HETE Formation | Human (Renal Microsomes) | 8.9 ± 2.7 nM | [1][2] |
| EET Formation | Rat (Renal Microsomes) | 2800 ± 300 nM | [1][2] |
| CYP2C9 Activity | Human | 3300 nM | [1][2] |
| CYP2D6 Activity | Human | 83,900 nM | [1][2] |
| CYP3A4 Activity | Human | 71,000 nM | [1][2] |
| Cyclo-oxygenase (COX) Activity | - | 2300 nM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Prepare a 15% (w/v) solution of HPβCD in PBS.
-
Add this compound to the HPβCD solution to achieve the desired final concentration.
-
Stir the solution at room temperature until the this compound is completely dissolved. This may take some time.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter.
-
The final formulation is ready for intravenous or intraperitoneal administration.
-
Protocol 2: In Vitro Neuroprotection Assay using Primary Cortical Neurons
-
Cell Culture: Culture primary cortical neurons from embryonic day 18 rat pups according to standard protocols.
-
Oxygen-Glucose Deprivation (OGD):
-
After 7-10 days in vitro, replace the culture medium with a glucose-free DMEM.
-
Place the culture plates in an anaerobic chamber with an atmosphere of 5% CO2 and 95% N2 at 37°C for 1 hour.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Immediately after OGD, replace the medium with fresh culture medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
-
Assessment of Neuronal Viability:
-
After 24 hours of reoxygenation, assess neuronal viability using a standard MTT assay or by counting pyknotic neurons after staining with Hoechst 33342.
-
Visualizations
Caption: Mechanism of this compound neuroprotection.
Caption: In vivo experimental workflow.
Caption: Troubleshooting inconsistent results.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 4. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyeicosatetraenoic Acid Inhibition by this compound Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-Hydroxyeicosatetraenoic Acid Inhibition by this compound Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effect of this compound on brain edema and blood-brain barrier dysfunction after cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. RETRACTED: 20-HETE Inhibition by this compound Decreases the Blood–Brain Barrier Permeability and Brain Edema After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Upregulation of 20-HETE Synthetic Cytochrome P450 Isoforms by Oxygen–Glucose Deprivation in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HET0016 and Hydroxypropyl-β-Cyclodextrin Formulation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HET0016 and hydroxypropyl-β-cyclodextrin (HPβCD) formulation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, or N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.[1][2] It primarily acts by inhibiting the cytochrome P450 (CYP) enzymes, specifically the CYP4A and CYP4F isoforms, which are responsible for the synthesis of 20-HETE from arachidonic acid.[3] this compound has been shown to be a non-competitive inhibitor of 20-HETE formation in rat brain microsomes.[4] Its inhibitory action helps to counteract the vasoconstrictive, pro-inflammatory, and pro-angiogenic effects of 20-HETE.[5][6][7]
2. Why is this compound formulated with hydroxypropyl-β-cyclodextrin (HPβCD)?
This compound has poor aqueous solubility, which limits its use in in vivo studies, particularly for intravenous administration.[4] HPβCD is a cyclic oligosaccharide that acts as a solubilizing agent by forming inclusion complexes with lipophilic drugs like this compound, significantly increasing their aqueous solubility.[4][8] This formulation allows for the preparation of this compound solutions suitable for intravenous delivery, enhancing its bioavailability for in vivo research.[4][9]
3. What is the expected solubility of this compound with and without HPβCD?
The use of HPβCD dramatically increases the aqueous solubility of this compound. Studies have shown that a 15% HPβCD solution can increase the aqueous solubility of this compound from approximately 34.2 µg/mL to 452.7 µg/mL.[4]
| Formulation Component | This compound Solubility (µg/mL) |
| Deionized Water | 34.2 ± 31.2 |
| 15% HPβCD Solution | 452.7 ± 63.3 |
4. What are the recommended storage conditions for this compound and its formulations?
-
This compound (Solid): Should be stored at -20°C for long-term stability (≥ 4 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1]
-
This compound-HPβCD Lyophilized Powder: Can be stored at room temperature.[10]
-
Reconstituted this compound-HPβCD Solutions: It is recommended to prepare these solutions fresh before use.[2]
5. Is the this compound-HPβCD formulation toxic to cells?
HPβCD itself is generally considered to have low toxicity in many cell culture and in vivo models.[8] However, high concentrations of HPβCD can be toxic. For instance, in HEK293T-ACE2hi cells, HPβCD was not toxic up to a concentration of 5 mM, but higher concentrations led to increased toxicity.[11] It is crucial to determine the optimal non-toxic concentration of the this compound-HPβCD formulation for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer
-
Question: I am observing precipitation when I try to dissolve this compound in my aqueous buffer for an in vitro experiment. What could be the cause and how can I resolve this?
-
Answer: this compound has very low intrinsic aqueous solubility.[4] Direct dissolution in aqueous buffers will likely result in precipitation.
Solutions:
-
Use a Stock Solution in an Organic Solvent: Prepare a concentrated stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.[1][3] You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
-
Utilize the HPβCD Formulation: For in vivo studies or certain in vitro applications requiring higher concentrations, using a pre-formulated this compound-HPβCD complex is the recommended approach. This significantly enhances its aqueous solubility.[4]
-
Issue 2: Inconsistent or Noisy Results in Cell-Based Assays
-
Question: My results from cell viability or functional assays with the this compound-HPβCD formulation are highly variable. What are the potential reasons?
-
Answer: Inconsistent results can stem from several factors related to the formulation or the experimental setup.
Troubleshooting Steps:
-
Vehicle Control: Ensure you are using an appropriate vehicle control. If your this compound is in an HPβCD solution, your vehicle control should be the same concentration of HPβCD in the same buffer.
-
HPβCD Concentration: High concentrations of HPβCD can have cellular effects, including cholesterol depletion from cell membranes, which might interfere with your assay.[11] Test a range of HPβCD concentrations to find a non-interfering level.
-
Formulation Preparation: Ensure the this compound-HPβCD complex is fully dissolved and the solution is homogenous before adding it to your cells. Lyophilized complexes should be fully reconstituted in the appropriate buffer and filtered before use.[10]
-
Serum Concentration in Media: The presence of serum can influence the behavior of cyclodextrin formulations. Be consistent with the serum concentration in your cell culture media across all experiments.
-
Issue 3: Difficulty in Quantifying this compound in Biological Samples
-
Question: I am having trouble developing a reliable method to quantify this compound concentrations in plasma or tissue homogenates. What is a recommended analytical method?
-
Answer: A robust and sensitive method for quantifying this compound in biological matrices is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Key Considerations for Method Development:
-
Sample Preparation: Solid-phase extraction (SPE) is an effective method for extracting this compound from complex biological samples.[4]
-
Internal Standard: Use a suitable internal standard to account for variability in extraction and instrument response.
-
Chromatography: A C18 reversed-phase column is suitable for separating this compound.[4]
-
Mass Spectrometry: Utilize multiple reaction monitoring (MRM) for sensitive and specific detection of this compound.
-
Experimental Protocols
Protocol 1: Preparation of this compound-HPβCD Formulation for In Vivo Administration
This protocol is based on methodologies that have been successfully used in preclinical studies.[4][10]
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled, deionized water (ddH₂O) or phosphate-buffered saline (PBS), pH 7.2
-
Lyophilizer
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare a 15% (w/v) solution of HPβCD in ddH₂O or PBS.
-
Add this compound to the HPβCD solution. The amount of this compound will depend on the desired final concentration.
-
Agitate the mixture for 48 hours at room temperature to facilitate complex formation.
-
Lyophilize the solution to obtain a dry powder of the this compound-HPβCD complex.
-
For administration, reconstitute the lyophilized powder in PBS (pH 7.2) to the desired final concentration.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: In Vitro 20-HETE Formation Assay Using Rat Brain Microsomes
This protocol allows for the assessment of this compound's inhibitory effect on 20-HETE synthesis.[4]
-
Materials:
-
Rat brain cortical microsomes
-
NADPH
-
Arachidonic acid
-
This compound
-
Incubation buffer (e.g., potassium phosphate buffer)
-
HPLC-MS/MS system for 20-HETE quantification
-
-
Procedure:
-
Prepare incubations containing rat brain cortical microsomes (e.g., 325 µg total protein), 1 µM NADPH, and varying concentrations of arachidonic acid (0.2 - 70 µM) in the incubation buffer.
-
For the inhibitor group, add this compound (e.g., 24 nM) to the incubation mixture. For the control group, add the vehicle.
-
Initiate the reaction by adding arachidonic acid and incubate at 37°C.
-
Terminate the reaction after a specific time by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of 20-HETE using a validated HPLC-MS/MS method.
-
Visualizations
Caption: this compound inhibits CYP4A/4F enzymes, blocking 20-HETE synthesis.
Caption: Workflow for preparing the this compound-HPβCD formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the mechanism of 20-hydroxyeicosatetraenoic acid in retinal ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.imrpress.com [article.imrpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. 20-Hydroxyeicosatetraenoic Acid Inhibition by this compound Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxypropyl-β-Cyclodextrin Depletes Membrane Cholesterol and Inhibits SARS-CoV-2 Entry into HEK293T-ACEhi Cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing HET0016 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of HET0016 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and highly selective inhibitor of 20-HETE (20-hydroxyeicosatetraenoic acid) synthesis.[1][2] It specifically targets the cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, which are responsible for converting arachidonic acid into 20-HETE.[1][3] Given 20-HETE's role as a potent vasoconstrictor and regulator of microvascular tone, this compound is a critical tool for in vitro and in vivo studies on angiogenesis, cerebral blood flow, and neuroprotection.[4][5]
Q2: Why does this compound precipitate when I add it to my cell culture media?
This compound has very poor solubility in aqueous solutions at neutral pH.[4] While it dissolves readily in organic solvents like DMSO, this solubility is drastically reduced when the concentrated stock is diluted into the predominantly aqueous environment of cell culture media.[6] Precipitation occurs when the final concentration of this compound exceeds its aqueous solubility limit. This is a common issue for many small molecule inhibitors.[6]
Q3: What is the maximum concentration of this compound I can use in my experiments?
The maximum achievable concentration without precipitation depends heavily on the composition of your media (especially the presence and concentration of serum) and the final concentration of the solvent (e.g., DMSO). The intrinsic aqueous solubility of this compound is very low (reported between 3.7 and 34.2 µg/mL).[4][5] While serum proteins can increase this slightly, it is advisable to perform a solubility test in your specific media before conducting a critical experiment. For most applications, keeping the final DMSO concentration below 0.5% is recommended to minimize solvent-induced cytotoxicity.
Q4: My media turned cloudy immediately after adding the this compound stock solution. What should I do?
Cloudiness or a visible precipitate indicates that the compound has fallen out of solution. The experiment should be discarded as the effective concentration of this compound is unknown and the precipitate itself could cause cytotoxic effects. You will need to revise your protocol to improve solubilization by lowering the final this compound concentration, increasing the serum percentage if possible, or using a solubilizing agent.
Troubleshooting Guide
Problem: this compound precipitates during or after dilution into cell culture medium.
| Potential Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility. | 1. Lower the final concentration: Determine the lowest effective concentration for your experiment. This compound is potent, with IC50 values in the nanomolar range (e.g., 8.9 nM for human kidney microsomes), so high micromolar concentrations may not be necessary.[1][7] 2. Perform serial dilutions: Instead of a single large dilution, perform one or two intermediate dilution steps in media to avoid shocking the compound out of solution. |
| Insufficient solubilizing components in media. | 1. Increase serum concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[8][9] If your cell type allows, increasing the serum concentration (e.g., from 5% to 10%) can improve this compound solubility. 2. Use serum-containing media for dilution: When preparing working solutions, perform dilutions directly into complete media containing serum rather than basal media or PBS.[10] |
| Improper mixing technique. | 1. Ensure rapid dispersion: Add the this compound stock solution dropwise into the vortexing medium to ensure it disperses quickly and avoids creating localized areas of high concentration that can trigger precipitation. 2. Pre-warm the media: Using media pre-warmed to 37°C can sometimes improve the solubility of compounds compared to using cold media. |
| High concentration of this compound in the stock solution. | While counterintuitive, using an extremely concentrated stock (e.g., >20 mg/mL in DMSO) requires a very small volume to be pipetted, which can be difficult to disperse effectively in a large volume of media.[6] Consider using a slightly lower stock concentration (e.g., 10 mg/mL) that allows for a more manageable transfer volume. |
| Inherent poor aqueous solubility. | Use a solubilizing agent: For applications requiring higher concentrations, the use of a formulation agent is highly recommended. Complexation with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase the aqueous solubility of this compound by over 13-fold.[4] Other agents like Tween-80 can also be effective.[11] A protocol for this is provided below. |
Experimental Protocols
Protocol 1: Standard Dilution of this compound DMSO Stock into Culture Media
This protocol is suitable for most applications where low-to-mid nanomolar concentrations of this compound are required.
-
Prepare Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mg/mL (approximately 48.5 mM).
-
Ensure the powder is fully dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.[11]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C (for up to 1 year) or -80°C (for up to 2 years).[11] Avoid repeated freeze-thaw cycles.[11]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Warm your complete cell culture medium (containing serum) to 37°C.
-
Create an intermediate dilution of the this compound stock in the complete medium. For example, dilute the 10 mg/mL stock 1:100 into the medium to get a 100 µg/mL solution. Mix thoroughly by gentle inversion or pipetting.
-
-
Prepare Final Working Concentration:
-
While gently swirling or vortexing your final volume of complete medium, add the required volume of the stock (or intermediate dilution) drop-by-drop.
-
For example, to achieve a final concentration of 100 nM (~20.6 ng/mL), add approximately 1 µL of a 100 µg/mL intermediate stock to 5 mL of media.
-
Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Protocol 2: Enhanced Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)
This protocol is adapted from methods shown to significantly increase this compound's aqueous solubility and is recommended for higher concentration needs or serum-free applications.[4]
-
Prepare HPβCD Solution:
-
Prepare a 15% (w/v) solution of HPβCD in cell-grade water or basal medium.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Form the this compound-HPβCD Complex:
-
Add this compound powder directly to the 15% HPβCD solution to achieve the desired stock concentration (e.g., 0.5 mg/mL).
-
Agitate the mixture at room temperature for several hours (or up to 48 hours for maximum complexation) to allow the this compound to dissolve and form an inclusion complex with the HPβCD.[4]
-
Sterile-filter the resulting stock solution. This aqueous-based stock is now ready for dilution.
-
-
Prepare Final Working Concentration:
-
Add the required volume of the this compound-HPβCD stock solution to your final volume of culture medium.
-
This method should prevent precipitation even at concentrations that are not achievable with a standard DMSO stock.
-
Reference Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference |
| DMSO | 20 mg/mL | [1] |
| DMF | 20 mg/mL | [1] |
| Ethanol | 14 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Data sourced from Cayman Chemical product information sheet.[1] |
Table 2: Effect of HPβCD on Aqueous Solubility of this compound
| Solvent | This compound Solubility (µg/mL) | Fold Increase | Reference |
| Deionized Water | 34.2 | - | [4] |
| 15% HPβCD in Water | 452.7 | 13.2x | [4] |
| Data derived from a study on intravenous formulations of this compound.[4] |
Visual Guides
Caption: Recommended workflow for preparing this compound working solutions.
Caption: this compound mechanism of action on the 20-HETE pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scispace.com [scispace.com]
- 3. The cytochrome P450 4 (CYP4) family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. quora.com [quora.com]
- 11. medchemexpress.com [medchemexpress.com]
HET0016 In Vivo Bioavailability Assessment: Technical Support Center
Welcome to the technical support center for assessing the in vivo bioavailability of HET0016. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-Hydroxy-N′-(4-n-butyl-2-methylphenyl)formamidine, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) formation.[1][2] It specifically targets cytochrome P450 (CYP) isoforms, particularly the CYP4A family, which are responsible for metabolizing arachidonic acid to 20-HETE.[2][3] 20-HETE is a significant signaling molecule involved in vascular function, and its inhibition is a key area of research in conditions like stroke and hypertension.[1][4][5]
Q2: What are the main challenges associated with the in vivo administration of this compound?
A2: The primary challenges with this compound are its poor aqueous solubility and short biological half-life.[1][4][6] These properties can hinder the development of a suitable formulation for in vivo studies and may lead to difficulties in achieving and maintaining therapeutic concentrations in target tissues.
Q3: How can the aqueous solubility of this compound be improved for in vivo experiments?
A3: A successful strategy to enhance the aqueous solubility of this compound is through complexation with hydroxypropyl-β-cyclodextrin (HPβCD).[1] This approach has been shown to increase the aqueous solubility of this compound from approximately 34 µg/mL to over 450 µg/mL, facilitating the preparation of formulations suitable for intravenous administration.[1]
Q4: What are the common methods for assessing the bioavailability of this compound in vivo?
A4: The most direct method is to measure this compound concentrations in plasma or blood over time following administration.[7][8] This allows for the determination of key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), peak plasma concentration (Cmax), and time to reach peak concentration (Tmax).[9] Additionally, assessing the pharmacological effect, such as the reduction of 20-HETE levels in target tissues like the brain, can provide an indirect measure of bioavailability and efficacy.[4]
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Verify the formulation protocol, especially if using a cyclodextrin complex. Ensure complete dissolution before administration. Consider preparing the formulation fresh before each experiment. |
| Rapid Metabolism | This compound has a short half-life.[4] Ensure your blood sampling schedule is frequent enough, especially at early time points post-administration, to capture the absorption and distribution phases. |
| Administration Error | For intravenous (IV) administration, ensure the full dose is delivered and there is no leakage. For intraperitoneal (IP) administration, confirm proper injection technique to avoid injection into the gut or subcutaneous space. |
| Analytical Method Sensitivity | Confirm that the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS) is sufficient to detect the expected low concentrations of this compound. |
Issue 2: High Variability in Pharmacokinetic Data Between Subjects
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Prepare a single batch of the dosing solution for all animals in a study group to minimize variation. Ensure the solution is homogenous. |
| Differences in Animal Health/Status | Ensure all animals are of a similar age and weight.[10] Check for any underlying health issues that could affect drug absorption and metabolism. |
| Variable Food/Water Intake | Standardize the fasting and feeding schedule for all animals, as this can influence gastrointestinal absorption and hepatic metabolism. |
| Inaccurate Dosing | Calibrate all dosing equipment. Ensure precise and consistent administration of the intended dose volume to each animal. |
Issue 3: Poor Brain Penetration of this compound
| Potential Cause | Troubleshooting Step |
| Formulation Effects | The choice of vehicle can impact brain distribution. Intravenous administration of an this compound/HPβCD complex has been shown to result in significantly higher brain-to-plasma concentration ratios compared to intraperitoneal administration in a lecithin vehicle.[1] |
| Low Plasma Concentrations | If systemic exposure is low, there will be a correspondingly low concentration gradient to drive brain penetration. Address any issues leading to low plasma concentrations first. |
| P-glycoprotein (P-gp) Efflux | Investigate whether this compound is a substrate for efflux transporters at the blood-brain barrier, such as P-gp. Co-administration with a P-gp inhibitor could be explored in mechanistic studies. |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility (µg/mL) | Reference |
| Deionized Water | 34.2 ± 31.2 | [1] |
| 15% HPβCD in Water | 452.7 ± 63.3 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dose & Route | Vehicle | Reference |
| Half-life (t½) | 39.6 ± 20.0 min | 10 mg/kg IP | Lecithin | [6] |
| Clearance (CL) | 57.4 ± 14.8 mL/min/kg | 10 mg/kg IP | Lecithin | [6] |
| Volume of Distribution (Vd) | 2400 mL/kg | 10 mg/kg IP | Lecithin | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound with HPβCD for Intravenous Administration
-
Objective: To prepare a soluble this compound formulation for IV injection.
-
Materials: this compound powder, Hydroxypropyl-β-cyclodextrin (HPβCD), sterile water for injection.
-
Procedure:
-
Prepare a 15% (w/v) solution of HPβCD in sterile water.
-
Add this compound powder to the HPβCD solution to achieve the desired final concentration (e.g., for a 1 mg/kg dose).
-
Incubate the mixture, for instance, for 48 hours, to allow for complexation.[1]
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the plasma concentration-time profile of this compound.
-
Materials: Male Sprague-Dawley rats (or other appropriate strain), this compound formulation, cannulas (for serial blood sampling), EDTA-coated microcentrifuge tubes, centrifuge, analytical equipment (LC-MS/MS).
-
Procedure:
-
Acclimate animals and cannulate the jugular vein for blood sampling if necessary.
-
Administer this compound at the desired dose via the intended route (e.g., 1 mg/kg IV).
-
Collect blood samples (e.g., 100-200 µL) at predetermined time points. A suggested schedule for this compound, given its short half-life, would be: pre-dose, 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose.[1]
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis using software like WinNonlin to determine parameters such as AUC, CL, Vd, and t½.[1]
-
Visualizations
References
- 1. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. Bioavailability & Method of determination [knowledgeofpharma.blogspot.com]
- 8. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. youtube.com [youtube.com]
troubleshooting inconsistent results with HET0016
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using HET0016, a potent and selective inhibitor of 20-HETE synthesis. Inconsistent experimental outcomes can arise from various factors related to reagent handling, experimental design, and data interpretation. This guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.[1] It specifically targets cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[2] this compound acts as a non-competitive and irreversible inhibitor of CYP4A.[1][3]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C and is stable for at least four years.[4] Some suppliers suggest a stability of two years at -20°C.[5] Stock solutions, however, are unstable and it is highly recommended to prepare them fresh for each experiment.[6] While some data suggests DMSO solutions can be stored at -20°C for up to 3 months, fresh preparation is the best practice to avoid inconsistencies.[5]
Q3: How should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] A common stock solution concentration is 20 mg/mL in DMSO. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it to the final desired concentration in the aqueous buffer.[5]
Q4: What is the selectivity profile of this compound?
This compound is highly selective for the CYP4A and CYP4F isoforms that synthesize 20-HETE.[2] At significantly higher concentrations, it can inhibit other CYP isoforms such as CYP2C9, CYP2D6, and CYP3A4, as well as cyclooxygenase (COX).[2][4] The IC50 values for these off-target effects are in the micromolar range, whereas the IC50 for 20-HETE synthesis inhibition is in the low nanomolar range.[2]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can often be traced back to issues with reagent stability, experimental setup, or biological variability. The following guide addresses common problems and provides potential solutions.
Problem 1: Reduced or No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step |
| Degraded this compound Solution | This compound solutions are unstable.[6] Always prepare fresh stock solutions in DMSO immediately before use. Avoid using previously frozen and thawed solutions if possible. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. The IC50 for 20-HETE synthesis is in the low nanomolar range (e.g., 8.9 nM in human renal microsomes).[2][4] Ensure your working concentration is appropriate for the target enzyme and experimental system. |
| Precipitation of this compound | When diluting the DMSO stock solution into an aqueous buffer, this compound may precipitate if the final DMSO concentration is too low. Ensure adequate mixing and consider if the final DMSO concentration is compatible with your experimental system. |
| Short Biological Half-Life (In Vivo) | This compound has a short biological half-life.[7] For in vivo experiments, consider the timing and route of administration to ensure adequate exposure during the critical experimental window. An improved intravenous formulation with HPβCD has been shown to increase plasma and tumor levels.[8] |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Ensure precise and consistent preparation of this compound stock and working solutions for all replicates. |
| Cell Culture or Animal Model Variability | Standardize cell passage numbers, confluency, and health. For animal studies, ensure consistency in age, weight, and health status of the animals. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and other assay parameters across all replicates and experiments. |
Data Summary
The inhibitory potency of this compound varies depending on the specific enzyme and the biological system being studied. The following table summarizes key IC50 values reported in the literature.
| Target | System | IC50 (nM) |
| 20-HETE Formation | Human Renal Microsomes | 8.9[2][4] |
| 20-HETE Formation | Rat Renal Microsomes | 35.2[2] |
| Recombinant CYP4A1 | - | 17.7[1] |
| Recombinant CYP4A2 | - | 12.1[1] |
| Recombinant CYP4A3 | - | 20.6[1] |
| Epoxyeicosatrienoic Acid (EET) Formation | Rat Renal Microsomes | 2800[2] |
| Cyclooxygenase (COX) Activity | - | 2300[2] |
| CYP2C9 | - | 3300[2] |
| CYP2D6 | - | 83900[2] |
| CYP3A4 | - | 71000[2] |
Experimental Protocols
A detailed experimental protocol for assessing the inhibitory effect of this compound on 20-HETE formation in microsomes is described by Miyata et al. (2001). The general steps are as follows:
-
Microsome Preparation : Renal microsomes are prepared from homogenized kidney tissue through a series of centrifugation steps.[9]
-
Incubation : Microsomes are pre-incubated with varying concentrations of this compound.[9]
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid and NADPH.[2]
-
Reaction Termination and Extraction : The reaction is stopped, and the metabolites are extracted from the reaction mixture.
-
Analysis : The formation of 20-HETE and other metabolites is quantified using techniques such as HPLC or LC-MS/MS.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits 20-HETE synthesis, impacting downstream signaling.
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. apexbt.com [apexbt.com]
- 9. scispace.com [scispace.com]
HET0016 half-life in plasma and tissue
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HET0016. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key pharmacokinetic data to support your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the use of this compound in experimental settings.
Q1: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent?
A1: this compound has low aqueous solubility. For intravenous administration, it is recommended to use a formulation with hydroxypropyl-β-cyclodextrin (HPβCD) to increase its solubility.[1] For intraperitoneal injections, this compound can be dissolved in lecithin.
Q2: I am not observing the expected inhibitory effect on 20-HETE production in my experiments. What could be the reason?
A2: There are several factors that could contribute to a lack of efficacy. This compound has a very short biological half-life of less than an hour.[2] For sustained inhibition, frequent administration or continuous infusion might be necessary.[2] Also, ensure that the dosage is appropriate for your animal model and experimental goals. For instance, a 1 mg/kg intravenous dose has been shown to rapidly reduce 20-HETE concentrations in the rat brain.[1]
Q3: How quickly does this compound distribute to tissues like the brain?
A3: this compound rapidly distributes into the brain tissue after intravenous administration. Studies in rats have shown significant brain-to-plasma concentration ratios within minutes of dosing. For example, the brain cortical tissue to plasma ratio was 7.5 ± 1.1 at 5 minutes and 9.5 ± 1.6 at 10 minutes post-injection.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). It acts as a non-competitive and irreversible inhibitor of the cytochrome P450 4A (CYP4A) enzymes that are responsible for producing 20-HETE from arachidonic acid.
Q5: Are there any off-target effects I should be aware of?
A5: this compound is highly selective for CYP4A enzymes. However, at much higher concentrations, it can inhibit other CYP isoforms such as CYP2C9, CYP2D6, and CYP3A4, as well as cyclooxygenase (COX) activity.[4][5] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Pharmacokinetic Data: this compound
The following tables summarize the key pharmacokinetic parameters of this compound in plasma and its distribution in brain tissue.
Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma
| Parameter | Value | Animal Model | Administration Route | Reference |
| Half-Life (t½) | 39.6 ± 20.0 min | Adult Sprague-Dawley Rats | Intravenous | [6] |
| Clearance (CL) | 57.4 ± 14.8 mL/min/kg | Adult Sprague-Dawley Rats | Intravenous | [6] |
| Volume of Distribution (Vss) | 2.4 ± 0.26 L/kg | Adult Sprague-Dawley Rats | Intravenous | [3] |
Table 2: this compound Brain to Plasma Concentration Ratios in Rats
| Time Post-Administration | Brain Cortical Tissue to Plasma Ratio (Mean ± SD) |
| 5 minutes | 7.5 ± 1.1 |
| 10 minutes | 9.5 ± 1.6 |
| 30 minutes | 2.9 ± 0.5 |
| 60 minutes | 2.2 ± 0.3 |
Experimental Protocols
Below are detailed methodologies for the administration of this compound in a research setting.
Protocol 1: Intravenous Administration of this compound in Rats
This protocol is based on the formulation of this compound with hydroxypropyl-β-cyclodextrin (HPβCD) to enhance aqueous solubility.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles appropriate for intravenous injection in rats
Procedure:
-
Formulation Preparation: Prepare a solution of this compound complexed with HPβCD. A common method is to dissolve this compound and HPβCD in sterile saline. The ratio of this compound to HPβCD should be optimized to ensure complete dissolution and stability.
-
Animal Preparation: Anesthetize the rat according to your institution's approved protocol. Surgically expose a suitable vein for injection (e.g., femoral or jugular vein).
-
Dose Calculation: Calculate the required volume of the this compound/HPβCD formulation to achieve the desired dose (e.g., 1 mg/kg).
-
Administration: Slowly administer the calculated volume of the this compound solution intravenously.
-
Post-Administration Monitoring: Monitor the animal for any adverse reactions and proceed with the experimental timeline for sample collection.
Protocol 2: Intraperitoneal Administration of this compound in Rats
This protocol is suitable for studies where intravenous administration is not feasible.
Materials:
-
This compound
-
Lecithin or another suitable vehicle for intraperitoneal injection
-
Sterile saline (0.9% NaCl)
-
Syringes and needles appropriate for intraperitoneal injection in rats
Procedure:
-
Formulation Preparation: Dissolve this compound in the chosen vehicle (e.g., lecithin). Ensure the final solution is homogenous.
-
Animal Restraint: Properly restrain the rat to expose the abdominal area.
-
Injection Site: Identify the lower right quadrant of the abdomen as the injection site to avoid puncturing the cecum.[7]
-
Dose Calculation: Calculate the required volume of the this compound solution for the desired dose (e.g., 10 mg/kg).[8]
-
Administration: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.
Visualizations
Experimental Workflow: this compound Pharmacokinetics
Caption: Workflow for determining this compound's pharmacokinetic profile.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits 20-HETE synthesis and downstream signaling.
References
- 1. Intravenous formulation of N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine (this compound) for inhibition of rat brain 20-hydroxyeicosatetraenoic acid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 20-HETE Synthesis Inhibitors: HET0016 versus 17-ODYA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HET0016 and 17-Octadecynoic Acid (17-ODYA), two commonly used inhibitors of 20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoactive eicosanoid produced from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[1] It plays a crucial role in the regulation of vascular tone, renal function, and has been implicated in various pathologies, including hypertension and stroke.[2][3] Understanding the distinct characteristics of its inhibitors is paramount for accurate experimental design and interpretation.
Mechanism of Action and Specificity
This compound (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine) is a highly potent and selective inhibitor of the CYP4A enzymes that synthesize 20-HETE.[4][5][6][7] It functions as an irreversible and non-competitive inhibitor, meaning it binds to the enzyme in a way that permanently inactivates it, regardless of substrate concentration.[8][9] Its high specificity for 20-HETE synthesis makes it an invaluable tool for elucidating the specific roles of this signaling molecule.
17-ODYA (17-Octadecynoic Acid) is a suicide substrate inhibitor of cytochrome P450 ω-hydroxylase.[1][10] Unlike this compound, 17-ODYA is a non-selective inhibitor that not only blocks the formation of 20-HETE but also inhibits epoxygenase enzymes responsible for producing epoxyeicosatrienoic acids (EETs).[1][11] This lack of specificity can complicate the interpretation of experimental results, as observed effects may be attributable to the inhibition of EETs, 20-HETE, or both.
Performance Data: A Quantitative Comparison
The following table summarizes the inhibitory potency (IC50) of this compound and 17-ODYA against various enzymes, highlighting the superior potency and selectivity of this compound.
| Target | Inhibitor | Species / System | IC50 Value | Citation(s) |
| 20-HETE Synthesis | This compound | Human Renal Microsomes | 8.9 ± 2.7 nM | [4][5][7][11] |
| 17-ODYA | Human Renal Microsomes | 1.8 ± 0.8 µM | [11] | |
| 20-HETE Synthesis | This compound | Rat Renal Microsomes | 35.2 ± 4.4 nM | [5][11] |
| 17-ODYA | Rat Renal Microsomes | 6.9 ± 1.0 µM | [11] | |
| 20-HETE Synthesis | This compound | Recombinant Human CYP4A1 | 17.7 nM | [6][8][12] |
| This compound | Recombinant Human CYP4A2 | 12.1 nM | [6][8][12] | |
| This compound | Recombinant Human CYP4A3 | 20.6 nM | [6][8][12] | |
| EET Synthesis | This compound | Rat Renal Microsomes | 2800 ± 300 nM | [4][5][11] |
| 17-ODYA | Rat Renal Microsomes | 1.2 ± 0.3 µM | [11] | |
| Cyclooxygenase (COX) | This compound | - | 2300 nM | [4][5] |
| CYP2C9 Activity | This compound | Human | 3300 nM | [4][5] |
| 17-ODYA | Human | No significant effect at 50 µM | [5][11] | |
| CYP2D6 Activity | This compound | Human | 83,900 nM | [4][5] |
| 17-ODYA | Human | No significant effect at 50 µM | [5][11] | |
| CYP3A4 Activity | This compound | Human | 71,000 nM | [4][5] |
| 17-ODYA | Human | No significant effect at 50 µM | [5][11] |
Lower IC50 values indicate higher potency.
Signaling Pathways and Inhibitor Action
20-HETE is a critical signaling molecule with diverse physiological effects. The diagram below illustrates its synthesis from arachidonic acid and the points of inhibition by this compound and 17-ODYA.
Experimental Protocols
Determination of IC50 for 20-HETE Synthesis in Renal Microsomes
This protocol describes a typical in vitro assay to determine the inhibitory potency of compounds on 20-HETE formation.
-
Microsome Preparation: Renal microsomes are prepared from rat or human kidney tissue through differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.
-
Incubation Mixture: A reaction mixture is prepared containing potassium phosphate buffer, NADPH (as a cofactor), the renal microsomal preparation, and varying concentrations of the inhibitor (this compound or 17-ODYA) dissolved in a vehicle like DMSO.
-
Reaction Initiation: The reaction is initiated by adding a radiolabeled substrate, such as [³H]-Arachidonic Acid.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) with gentle shaking.
-
Reaction Termination: The reaction is stopped by acidification, typically with formic acid.
-
Metabolite Extraction: The arachidonic acid metabolites are extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Analysis: The extracted metabolites are separated using reverse-phase high-performance liquid chromatography (RP-HPLC). The radioactive peaks corresponding to 20-HETE and other metabolites are detected using a radioisotope detector.
-
Data Analysis: The rate of 20-HETE formation is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce 20-HETE formation by 50%, is determined by non-linear regression analysis of the concentration-response curve.
Summary and Conclusion
The experimental data unequivocally demonstrate that This compound is a substantially more potent and selective inhibitor of 20-HETE synthesis than 17-ODYA .
-
Potency: this compound inhibits 20-HETE synthesis in the low nanomolar range, making it over 200 times more potent than 17-ODYA in human renal microsomes.[7][11]
-
Selectivity: this compound displays a high degree of selectivity for the CYP4A enzymes responsible for 20-HETE synthesis, with IC50 values for other CYP enzymes and COX being orders of magnitude higher.[4][5][11] In contrast, 17-ODYA is non-selective, inhibiting both 20-HETE and EET synthesis with similar potency.[11]
For researchers aiming to specifically investigate the physiological and pathophysiological roles of 20-HETE, this compound is the superior pharmacological tool. Its high potency and selectivity ensure that observed effects can be more confidently attributed to the inhibition of 20-HETE formation, minimizing confounding variables from the inhibition of other metabolic pathways.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a N'-hydroxyphenylformamidine derivative this compound as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
HET0016: A Potent and Selective Inhibitor of CYP4A Enzymes
A comprehensive analysis of HET0016 in comparison to other CYP4A inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
In the landscape of pharmacological research, the cytochrome P450 (CYP) superfamily of enzymes represents a critical target for drug development due to their central role in the metabolism of a vast array of endogenous and exogenous compounds. Within this superfamily, the CYP4A family is particularly notable for its role in the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE is a potent signaling molecule implicated in the regulation of vascular tone, angiogenesis, and inflammation, making CYP4A enzymes attractive targets for therapeutic intervention in cardiovascular diseases and cancer.[2][3][4] N-Hydroxy-N′-(4-butyl-2-methylphenyl)-formamidine (this compound) has emerged as a highly potent and selective inhibitor of CYP4A enzymes.[1] This guide provides a detailed comparison of this compound with other known CYP4A inhibitors, supported by experimental data, methodologies, and visual representations of the relevant biological pathways.
Comparative Performance of CYP4A Inhibitors
The efficacy of a CYP4A inhibitor is determined by its potency (the concentration required to achieve a certain level of inhibition, typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity (the degree to which it inhibits the target enzyme over other related enzymes).
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound and other notable CYP4A inhibitors against various CYP isoforms. The data is compiled from studies using rat and human liver or kidney microsomes, as well as recombinant CYP enzymes.
| Inhibitor | Target Enzyme/Reaction | Test System | IC50 Value (nM) | Reference |
| This compound | 20-HETE formation (ω-hydroxylation) | Rat Renal Microsomes | 35.2 | [1] |
| 20-HETE formation (ω-hydroxylation) | Human Renal Microsomes | 8.9 | [1] | |
| Recombinant rat CYP4A1 | 17.7 | [5] | ||
| Recombinant rat CYP4A2 | 12.1 | [5] | ||
| Recombinant rat CYP4A3 | 20.6 | [5] | ||
| EETs formation (epoxidation) | Rat Renal Microsomes | 2800 | [1] | |
| CYP2C9 | Human Renal Microsomes | 3300 | [1] | |
| CYP2D6 | Human Renal Microsomes | 83900 | [1] | |
| CYP3A4 | Human Renal Microsomes | 71000 | [1] | |
| 17-ODYA | 20-HETE formation (ω-hydroxylation) | Rat Renal Microsomes | >5000 | [1] |
| EETs formation (epoxidation) | Rat Renal Microsomes | >5000 | ||
| 1-ABT | 20-HETE formation (ω-hydroxylation) | Rat Renal Microsomes | >5000 | [1] |
| DDMS | 20-HETE formation (ω-hydroxylation) | Not specified | Not specified | [6] |
Key Findings from the Data:
-
Potency: this compound demonstrates significantly higher potency in inhibiting 20-HETE formation compared to older generation inhibitors like 17-Octadecynoic acid (17-ODYA) and 1-aminobenzotriazole (1-ABT), with IC50 values in the low nanomolar range.[1]
-
Selectivity: this compound exhibits remarkable selectivity for CYP4A enzymes. Its inhibitory activity against other CYP isoforms involved in drug metabolism, such as CYP2C9, CYP2D6, and CYP3A4, is several orders of magnitude lower.[1] In contrast, 17-ODYA is a non-selective inhibitor of both ω-hydroxylation and epoxidation of arachidonic acid.[1]
-
Mechanism of Action: Studies have characterized this compound as a selective, non-competitive, and irreversible inhibitor of CYP4A enzymes.[5]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below is a detailed methodology for a typical in vitro CYP4A inhibition assay.
In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against CYP4A-mediated 20-HETE formation in human liver microsomes.
2. Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test compound (this compound) and other inhibitors
-
Arachidonic acid (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
3. Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound and other inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by serial dilution in the incubation buffer.
-
Incubation Setup: In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A series of concentrations of the test compound or vehicle control.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. The final concentration of arachidonic acid should be at or near its Km value for 20-HETE formation.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Quantify the amount of 20-HETE formed in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the production of 20-HETE, a key signaling molecule in various physiological and pathological processes.
20-HETE Signaling Pathway
The diagram below illustrates the central role of CYP4A enzymes in the production of 20-HETE from arachidonic acid and the subsequent downstream signaling events.
Caption: Production of 20-HETE by CYP4A and its downstream effects.
Pathway Description: Arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, is metabolized by CYP4A enzymes in the cytoplasm to produce 20-HETE.[2] 20-HETE then acts as a signaling molecule, contributing to vasoconstriction, promoting the formation of new blood vessels (angiogenesis), and modulating inflammatory responses.[2][3][4] this compound selectively inhibits the activity of CYP4A, thereby reducing the production of 20-HETE and attenuating its downstream physiological and pathological effects.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for comparing the efficacy and selectivity of different CYP4A inhibitors.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20-HETE: A NEW TARGET FOR THE TREATMENT OF HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conflicting Roles of 20-HETE in Hypertension and Stroke [mdpi.com]
- 5. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Validating HET0016 Efficacy: A Comparative Guide to Measuring 20-HETE Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of HET0016, a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in the validation of this compound efficacy.
Comparative Efficacy of 20-HETE Synthesis Inhibitors
This compound has demonstrated high potency and selectivity in inhibiting the formation of 20-HETE, a key bioactive lipid involved in the regulation of vascular tone and other physiological processes.[1][2][3] The following table summarizes the inhibitory potency (IC50) of this compound compared to other known inhibitors of arachidonic acid metabolism.
| Compound | Target | IC50 (Human Renal Microsomes) | IC50 (Rat Renal Microsomes) | Selectivity Notes |
| This compound | 20-HETE Synthase (CYP4A/4F) | 8.9 ± 2.7 nM [1][2][3] | 35.2 ± 4.4 nM [1] | Highly selective for 20-HETE synthesis. The IC50 for inhibition of epoxyeicosatrienoic acids (EETs) formation is approximately 100 times greater (2800 ± 300 nM).[1] It has minimal effect on CYP2C9, CYP2D6, CYP3A4, or COX at concentrations needed for 20-HETE inhibition.[1] |
| 17-Octadecynoic acid (17-ODYA) | Non-selective CYP inhibitor | > 5 µM[1] | > 5 µM[1] | Non-selective inhibitor of both 20-HETE and EET formation.[1] |
| 1-Aminobenzotriazole (1-ABT) | Non-selective CYP inhibitor | > 5 µM[1] | > 5 µM[1] | Non-selective inhibitor of CYP enzymes, including those involved in both 20-HETE and EET synthesis, as well as CYP2C9, CYP2D6, and CYP3A4.[1] |
| Sesamin | CYP4F2 | 5.31 µmol/L | Not Reported | A natural lignan that shows some selectivity for inhibiting CYP4F2, one of the enzymes responsible for 20-HETE synthesis.[4] |
| Dibromo-dodecenyl-methylsulfimide (DDMS) | 20-HETE Synthase | Not Reported | Not Reported | Considered a highly specific inhibitor of 20-HETE synthesis in experimental studies.[5] |
Experimental Protocols for Measuring 20-HETE Levels
Accurate measurement of 20-HETE levels is crucial for validating the efficacy of inhibitors like this compound. Several methods are available, each with its own advantages and considerations.
Liquid Chromatography-Mass Spectrometry (LC-MS) / Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for accurate quantification of 20-HETE.
Methodology:
-
Sample Preparation:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., 0.12 M potassium phosphate buffer containing 5mM magnesium chloride and 0.113mM BHT).[6]
-
Microsome Isolation (Optional): For in vitro assays, microsomes can be prepared from tissues like the kidney or brain through differential centrifugation.[1][6]
-
Internal Standard Addition: A deuterated internal standard (e.g., 20-HETE d6) is added to the sample for accurate quantification.[6]
-
Solid Phase Extraction (SPE): Samples are extracted using SPE cartridges (e.g., Oasis HLB) to purify and concentrate the lipids.[6] The columns are typically washed with a low percentage of organic solvent (e.g., 5% methanol) and eluted with a high percentage (e.g., 100% methanol).[6]
-
Derivatization (for GC-MS): For GC-MS analysis, the carboxyl group of 20-HETE is often derivatized to a more volatile ester.
-
-
Chromatographic Separation: The extracted and prepared samples are injected into an HPLC or GC system coupled to a mass spectrometer. A reverse-phase C18 column is commonly used for HPLC separation.[7]
-
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., selected ion monitoring) to detect and quantify the parent and/or fragment ions of 20-HETE and the internal standard.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers a sensitive alternative to mass spectrometry.
Methodology:
-
Sample Preparation: Similar to LC-MS, including extraction and purification.
-
Fluorescent Labeling: The extracted lipids are labeled with a fluorescent tag, such as 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate.[7]
-
HPLC Separation: The labeled metabolites are separated on a reverse-phase HPLC column.[7]
-
Fluorescence Detection: A fluorescence detector is used to quantify the labeled 20-HETE.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput method for measuring 20-HETE, though it may have different specificity compared to mass spectrometry-based methods.
Methodology:
-
Competitive ELISA Principle: This assay is typically based on the competition between free 20-HETE in the sample and a 20-HETE-enzyme conjugate (e.g., HRP or AP) for binding to a limited number of anti-20-HETE antibody-coated wells.[8]
-
Procedure:
-
Samples or standards are added to the antibody-coated microplate wells.
-
The 20-HETE-enzyme conjugate is added.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate for the enzyme is added, and the resulting colorimetric signal is measured. The intensity of the signal is inversely proportional to the amount of 20-HETE in the sample.[8]
-
Visualizing the 20-HETE Signaling Pathway and Experimental Workflow
20-HETE Signaling Pathway
20-HETE is produced from arachidonic acid by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families.[9][10] It exerts its biological effects through various downstream signaling cascades, contributing to vasoconstriction, inflammation, and angiogenesis.[5][11][12] this compound acts by selectively inhibiting the CYP4A/4F enzymes, thereby reducing the production of 20-HETE.
Caption: The 20-HETE signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound Efficacy
The following workflow outlines the key steps to validate the efficacy of this compound by measuring its impact on 20-HETE levels both in vitro and in vivo.
Caption: A generalized workflow for validating the efficacy of this compound.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a N'-hydroxyphenylformamidine derivative this compound as a potent and selective 20-HETE synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent HPLC assay for 20-HETE and other P-450 metabolites of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
Confirming HET0016's Mechanism of Action: A Comparative Guide to Using 20-HETE Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm that the biological effects of HET0016, a potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, are indeed mediated by the reduction of 20-HETE. This is primarily achieved by demonstrating that direct antagonists of the 20-HETE receptor produce similar physiological outcomes.
Introduction to 20-HETE and this compound
20-HETE is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone, angiogenesis, and inflammation.[1][2] Dysregulation of 20-HETE production is implicated in various pathologies, including hypertension, stroke, and cancer.[1]
This compound is a highly potent and selective inhibitor of 20-HETE synthesis.[3] By blocking the production of 20-HETE, this compound has been shown to exert various therapeutic effects, such as lowering blood pressure and inhibiting tumor growth.[4][5] To rigorously validate that these effects are a direct consequence of reduced 20-HETE levels, it is crucial to employ 20-HETE antagonists as experimental controls. These antagonists block the action of 20-HETE at its receptor, thus mimicking the physiological state of reduced 20-HETE signaling achieved by this compound.
Comparative Analysis: this compound vs. 20-HETE Antagonists
The core principle behind using a 20-HETE antagonist to confirm the effects of this compound is that if both compounds produce a similar biological response, it strongly suggests that the effect is mediated through the 20-HETE pathway.
Key 20-HETE Antagonists
Several 20-HETE antagonists are utilized in research, with the most common being:
-
20-HEDE (20-hydroxy-6,15-eicosadienoic acid): A well-established 20-HETE antagonist.
-
WIT002 (20-hydroxy-6(Z),15(Z)-eicosadienoic acid): Another specific 20-HETE antagonist.[1]
-
20-SOLA: A water-soluble 20-HETE antagonist, suitable for in vivo studies.
Data Presentation: Comparative Effects
The following tables summarize the comparative effects of this compound and 20-HETE antagonists across different pathological models. Note: The data presented is a synthesis from multiple studies and may not represent head-to-head comparisons within a single experiment. Direct quantitative comparisons should be made with caution.
Table 1: Effects on Hypertension
| Compound | Model | Dosage | Effect on Blood Pressure | Citation |
| This compound | Reduced Uterine Perfusion Pressure (RUPP) rats | 1 mg/kg/day | Significant decrease in Mean Arterial Pressure (MAP) | [4] |
| This compound | Spontaneously Hypertensive Rats (SHR) | Not specified | Attenuated elevated superoxide levels and restored vasodilator response | [1] |
| 20-HEDE | Androgen-induced hypertensive rats | Not specified | Prevented and reversed blood pressure elevation | [4] |
Table 2: Effects on Angiogenesis and Cancer
| Compound | Model | Dosage | Effect | Citation |
| This compound | Rat corneal angiogenesis assay | 20 μ g/pellet | Abolished VEGF-induced angiogenesis by 80-90% | [6] |
| This compound | Triple-negative breast cancer xenograft | 10 mg/kg/day | Significantly inhibited tumor growth | [5] |
| WIT002 | Human small cell lung cancer cell line | Not specified | Attenuated 20-HETE-induced expression of VEGF and MMP-9 | [1] |
Table 3: Effects on Ischemia/Reperfusion Injury
| Compound | Model | Dosage | Effect | Citation |
| This compound | Kidney ischemia/reperfusion in rats | Not specified | Protective; reduced vascular inflammation and tubular injury | [2] |
| 6,15,20-HEDE | Kidney ischemia/reperfusion in rats | Not specified | Protective; reduced vascular inflammation and tubular injury | [2] |
Experimental Protocols
To ensure the validity of comparative studies, meticulous experimental design is paramount. Below are generalized protocols for in vivo and in vitro experiments.
In Vivo Hypertension Model (Rat)
-
Animal Model: Spontaneously Hypertensive Rats (SHRs) or surgically induced hypertensive models like the RUPP rats are commonly used.[1][4]
-
Compound Administration:
-
This compound: Can be administered via intravenous (i.v.), intramuscular (i.m.), or subcutaneous (s.c.) injection. A common effective dose is 1 mg/kg.[1] For chronic studies, continuous infusion or multiple daily doses (e.g., 10 mg/kg, twice daily) may be necessary due to its short half-life.[1]
-
20-HETE Antagonist (e.g., 20-HEDE): Administration route and dosage should be determined based on the specific antagonist's properties.
-
-
Blood Pressure Measurement: Blood pressure is typically monitored continuously via telemetry or at regular intervals using tail-cuff plethysmography.
-
Data Analysis: Compare the change in blood pressure from baseline in the this compound-treated group, the antagonist-treated group, and a vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
In Vitro Angiogenesis Assay (Tube Formation)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel).
-
Treatment:
-
Cells are treated with a pro-angiogenic factor (e.g., VEGF) to induce tube formation.
-
Concurrent treatment with this compound (e.g., 10 µM) or a 20-HETE antagonist (e.g., WIT002) is performed.
-
A control group receives only the pro-angiogenic factor and vehicle.
-
-
Quantification: The formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring the total tube length or the number of branch points.
-
Confirmation with 20-HETE Agonist: To further confirm that the inhibitory effect of this compound is due to the lack of 20-HETE, a rescue experiment can be performed. In this setup, cells are co-treated with this compound and a 20-HETE agonist (e.g., WIT003).[1] Restoration of tube formation would strongly indicate that this compound's effect is on-target.
Mandatory Visualizations
20-HETE Signaling Pathway
Caption: Simplified 20-HETE signaling pathway and points of intervention.
Experimental Workflow for Confirming this compound Effects
Caption: Workflow for validating this compound's mechanism of action.
Conclusion
The use of 20-HETE antagonists is an indispensable tool for validating that the observed effects of this compound are a direct result of its intended mechanism: the inhibition of 20-HETE synthesis. By demonstrating that both this compound and a 20-HETE receptor antagonist elicit similar biological responses, researchers can confidently attribute the therapeutic potential of this compound to its modulation of the 20-HETE signaling pathway. Furthermore, rescue experiments using 20-HETE agonists can provide an additional layer of confirmation. This rigorous experimental approach is crucial for the continued development and characterization of this compound and other 20-HETE synthesis inhibitors as potential therapeutic agents.
References
- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of 20-hydroxyeicosatetraenoic acid lowers blood pressure in a rat model of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of 20-HETE Synthesis, Decreases Pro-Angiogenic Factors and Inhibits Growth of Triple Negative Breast Cancer in Mice | PLOS One [journals.plos.org]
- 6. Inhibitors of Cytochrome P450 4A Suppress Angiogenic Responses - PMC [pmc.ncbi.nlm.nih.gov]
HET0016: A Paradigm of Specificity in Cytochrome P450 Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug metabolism and signaling pathways, the specificity of a chemical probe is paramount. HET0016, a potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, stands out for its remarkable selectivity towards the cytochrome P450 (CYP) 4A family of enzymes. This guide provides a comprehensive comparison of this compound's specificity against well-known non-selective CYP inhibitors, supported by experimental data and detailed protocols to aid researchers in their quest for precise pharmacological tools.
Unveiling the Specificity: this compound vs. Broad-Spectrum CYP Inhibitors
The inhibitory profile of this compound is characterized by its high affinity for CYP4A enzymes, the primary catalysts in the conversion of arachidonic acid to the vasoactive lipid, 20-HETE. In stark contrast, non-selective CYP inhibitors exhibit a broader range of activity, impacting multiple CYP isoforms and potentially leading to off-target effects and complex drug-drug interactions.
Quantitative Comparison of Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and several non-selective CYP inhibitors against a panel of key human CYP isoforms. Lower IC50 values indicate greater potency.
Table 1: this compound Inhibitory Profile [1][2]
| CYP Isoform | This compound IC50 (nM) | Target Pathway |
| CYP4A1 (human) | 8.9 ± 2.7 | 20-HETE Synthesis |
| CYP4A (rat renal microsomes) | 35 ± 4 | 20-HETE Synthesis |
| CYP2C9 (human) | 3,300 ± 200 | Xenobiotic Metabolism |
| CYP2D6 (human) | 83,900 ± 7,000 | Xenobiotic Metabolism |
| CYP3A4 (human) | 71,000 ± 21,200 | Xenobiotic Metabolism |
| Cyclo-oxygenase (COX) | 2,300 | Prostaglandin Synthesis |
Table 2: Non-Selective CYP Inhibitor Profiles
| Inhibitor | CYP4A | CYP2C9 | CYP2D6 | CYP3A4 |
| Ketoconazole | Data Not Available | ~1,600 nM[3] | >10,000 nM | ~40-160 nM[4][5] |
| Ritonavir | Data Not Available | >6,000 nM[6] | >6,000 nM[6] | ~14-19 nM[6][7] |
| Clotrimazole | Data Not Available | ~2,000 nM | Data Not Available | ~180 nM[8] |
| 1-Aminobenzotriazole (ABT) | Inhibitory Effect | ~3,500,000 nM (Ki) | Inhibitory Effect | Strong Inhibitory Effect |
Note: IC50 values can vary depending on the experimental conditions, including the specific substrate and enzyme source used. The data presented is for comparative purposes.
The data clearly illustrates the exceptional selectivity of this compound. Its potency against CYP4A enzymes is in the low nanomolar range, while its inhibitory activity against other major drug-metabolizing CYP isoforms is significantly weaker, with IC50 values in the micromolar to high micromolar range. This wide therapeutic window makes this compound an invaluable tool for specifically investigating the physiological and pathophysiological roles of 20-HETE.
Mechanism of Action: A Deeper Dive
This compound acts as a selective, non-competitive, and irreversible inhibitor of CYP4A enzymes.[9] This mechanism contributes to its sustained and specific inhibitory effect. In contrast, many non-selective inhibitors, such as ketoconazole, often exhibit reversible, mixed competitive-noncompetitive inhibition, leading to a more transient and less specific effect.[10][11]
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the 20-HETE signaling pathway and a typical experimental workflow for determining CYP inhibitor specificity.
Caption: Simplified 20-HETE signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining CYP inhibitor selectivity.
Experimental Protocols
For researchers seeking to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Protocol 1: Determination of IC50 Values using Human Liver Microsomes
Objective: To determine the concentration of an inhibitor that causes 50% inhibition of a specific CYP isoform's activity in a complex, physiologically relevant system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
This compound and non-selective inhibitor stock solutions in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable quenching solvent
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare serial dilutions of the inhibitors in the assay buffer. Prepare the substrate solution at a concentration close to its Km value.
-
Pre-incubation: In a 96-well plate, add the HLM suspension to the buffer. Add the inhibitor solutions to the wells to achieve the desired final concentrations. Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the metabolic reaction by adding the substrate and the NADPH regenerating system to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Determination of IC50 Values using Recombinant CYP Enzymes
Objective: To determine the inhibitory potency of a compound against a specific, isolated CYP isoform.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP4A11, CYP2C9, CYP2D6, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase
-
Specific CYP isoform substrate
-
This compound and non-selective inhibitor stock solutions
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solvent
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare serial dilutions of the inhibitors and the substrate in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the recombinant CYP enzyme, buffer, and the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate and NADPH.
-
Incubation: Incubate at 37°C for a specific time within the linear range of the reaction.
-
Reaction Termination: Stop the reaction with a quenching solvent containing an internal standard.
-
Analysis: Analyze the formation of the metabolite by LC-MS/MS.
-
Data Analysis: Calculate the IC50 value as described in Protocol 1.
Conclusion
The experimental data unequivocally demonstrates that this compound is a highly potent and selective inhibitor of the CYP4A family of enzymes. Its minimal impact on other major CYP isoforms, especially when compared to the broad-spectrum activity of non-selective inhibitors, establishes this compound as a superior pharmacological tool for the targeted investigation of the 20-HETE pathway. For researchers in drug development and related scientific fields, the use of such specific inhibitors is crucial for obtaining clear, interpretable data and avoiding the confounding variables introduced by non-selective agents. This guide provides the necessary data and protocols to empower researchers to confidently employ this compound in their studies and contribute to a deeper understanding of eicosanoid signaling in health and disease.
References
- 1. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of ketoconazole on the activity of CYP4503A4 and CYP450 1A2 of hepatic microsomes in healthy adults] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential selectivity of cytochrome P450 inhibitors against probe substrates in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human cytochromes P450 in vitro by ritonavir and cobicistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential inhibition of cytochrome P450 isoforms by the protease inhibitors, ritonavir, saquinavir and indinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 4A isoform inhibitory profile of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (this compound), a selective inhibitor of 20-HETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of HET0016 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of HET0016, a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, with genetic models that modulate the 20-HETE pathway. By presenting supporting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to facilitate a comprehensive understanding of the cross-validation of this compound's actions.
Introduction to this compound and the 20-HETE Pathway
This compound (N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine) is a potent and selective inhibitor of the cytochrome P450 (CYP) 4A and 4F families of enzymes.[1][2] These enzymes are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE, a bioactive lipid that plays a crucial role in regulating vascular tone, angiogenesis, and inflammation.[3][4] Dysregulation of the 20-HETE pathway has been implicated in various pathologies, including hypertension, stroke, and cancer.[5][6][7]
Genetic models, such as knockout (KO) and transgenic (Tg) mice for specific CYP4A and CYP4F isoforms, provide a valuable tool to dissect the physiological and pathological roles of 20-HETE. Comparing the phenotypic outcomes in these genetic models with the pharmacological effects of this compound allows for a robust cross-validation of the inhibitor's specificity and mechanism of action.
Comparative Data: this compound vs. Genetic Models
This section summarizes quantitative data from studies directly comparing the effects of this compound with those observed in relevant genetic models.
Hypertension
Elevated 20-HETE levels are often associated with hypertension. Studies have explored the effects of both this compound and genetic manipulation of 20-HETE-producing enzymes on blood pressure.
| Model/Treatment | Systolic Blood Pressure (mmHg) | Key Findings | Reference |
| Wild-Type Mice + Vehicle | ~127 | Baseline blood pressure. | [8] |
| Myh11-Cyp4a12 Tg Mice (VSMC-specific overexpression) | ~145 | Increased vascular 20-HETE leads to hypertension. | [8] |
| Myh11-Cyp4a12 Tg Mice + 20-HETE Antagonist (AAA) | ~128 | Blockade of 20-HETE receptor reverses hypertension. | [8] |
| Cyp4a14 KO Mice (male) | Increased | Androgen-driven increase in Cyp4a12 and 20-HETE leads to hypertension. | [9] |
| Cyp4a14 KO Mice + 20-HETE Antagonist | Normalized | Blockade of 20-HETE action normalizes blood pressure. | [9] |
| CYP4A11 Tg Mice | Increased | Hypertension is reversible with this compound. | [5] |
| CYP4A11 Tg Mice + this compound | Normalized | This compound normalizes blood pressure in a genetic model of 20-HETE-dependent hypertension. | [5] |
Angiogenesis
20-HETE is a known pro-angiogenic factor. Inhibition of its synthesis is expected to reduce angiogenesis.
| Model/Treatment | Angiogenic Response (e.g., Microvessel Density, Sprouting Area) | Key Findings | Reference |
| Rat Cornea + VEGF | High | VEGF induces a strong angiogenic response. | [10] |
| Rat Cornea + VEGF + this compound (20 µg) | ~80-90% reduction | This compound potently inhibits VEGF-induced angiogenesis. | [10] |
| PAI-1 KO Mouse Aortic Ring | Absent | Lack of PAI-1, a downstream effector, inhibits microvessel outgrowth. | [11] |
| Wild-Type Mouse Aortic Ring | Present | Baseline microvessel sprouting. | [11] |
Ischemic Stroke
The role of 20-HETE in stroke is complex, with evidence suggesting it contributes to vasoconstriction and neuronal damage in the acute phase.
| Model/Treatment | Infarct Volume (%) | Neurological Deficit Score | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rat MCAO + Vehicle | 57.4 ± 9.8 | Impaired | Significant brain damage and neurological deficits. |[12] | | Rat MCAO + this compound (10 mg/kg) | 9.1 ± 4.9 | Improved | this compound significantly reduces infarct volume and improves neurological outcome. |[12] | | C57BL/6 Mice MCAO | 12.9 ± 1.2 | Varies | Strain-dependent differences in infarct size. |[13] | | BALB/c Mice MCAO | 54.4 ± 14.8 | Higher | Strain-dependent differences in infarct size and neurological deficit. |[13] |
Signaling Pathways
The biological effects of 20-HETE are mediated through various intracellular signaling pathways. This compound, by inhibiting 20-HETE synthesis, effectively modulates these pathways.
20-HETE-Mediated Angiogenesis Signaling
20-HETE promotes angiogenesis through the induction of pro-angiogenic factors and the activation of key signaling cascades in endothelial cells.
Caption: 20-HETE signaling in angiogenesis.
20-HETE and NF-κB Inflammatory Signaling
20-HETE can activate the NF-κB pathway, a central regulator of inflammation, leading to the expression of pro-inflammatory cytokines and adhesion molecules.
Caption: 20-HETE activation of the NF-κB pathway.
Experimental Workflow: Cross-Validation Logic
The following diagram illustrates the logical workflow for cross-validating the effects of this compound with genetic models.
Caption: Cross-validation experimental design.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
In Vivo this compound Administration
-
Vehicle Preparation: For intraperitoneal (i.p.) and intravenous (i.v.) injections, this compound can be dissolved in a vehicle consisting of 15% hydroxypropyl-β-cyclodextrin (HPβCD) in sterile saline.[14] For local delivery in corneal pocket assays, this compound can be incorporated into Hydron pellets.[10]
-
Dosage and Administration:
Aortic Ring Angiogenesis Assay
This ex vivo assay assesses the angiogenic potential of tissues.
-
Aorta Dissection: Euthanize a mouse and dissect the thoracic aorta in sterile, cold phosphate-buffered saline (PBS).[16]
-
Ring Preparation: Carefully remove periaortic fibro-adipose tissue. Cross-section the aorta into 1 mm thick rings.[16]
-
Embedding: Place a 30 µL drop of Matrigel® or type I collagen in the center of a well in a pre-chilled 48-well plate. Position an aortic ring on top of the gel. Cover the ring with another layer of Matrigel® or collagen and allow it to polymerize at 37°C for 30 minutes.[17]
-
Culture: Add culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) to each well. For experimental groups, add this compound or other test compounds to the medium.[18]
-
Analysis: Monitor and photograph microvessel sprouting from the aortic rings daily for 7-14 days. Quantify angiogenic sprouting by measuring the area of sprouting or the number and length of sprouts.[11]
Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
This in vivo model mimics human ischemic stroke.
-
Anesthesia and Incision: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA).[1]
-
Vessel Isolation: Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA) from the CCA.
-
Occlusion: Introduce a silicon-coated nylon filament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.[1]
-
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
-
Functional Assessment: Perform neurological scoring at various time points post-MCAO to assess functional deficits. Common tests include the 28-point neurological score, corner test, and rotarod test.[4][19]
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which appears white, while viable tissue stains red.[15]
Cancer Xenograft Model
This model is used to evaluate the in vivo efficacy of anti-cancer agents.
-
Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) and harvest them to create a single-cell suspension.
-
Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) mixed with Matrigel® into the flank of an immunocompromised mouse (e.g., nude or NSG mouse).[16]
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[10][16]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and this compound). Administer treatment as per the defined schedule.
-
Endpoint Analysis: Continue monitoring tumor growth. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[15]
Conclusion
The collective evidence from pharmacological studies with this compound and experiments using genetic models of the 20-HETE pathway demonstrates a strong cross-validation of this compound's mechanism of action. In models of hypertension, angiogenesis, and ischemic stroke, the effects of this compound largely phenocopy the outcomes observed in genetic models where 20-HETE synthesis is either ablated or overexpressed. This convergence of data solidifies the role of the CYP4A/4F-20-HETE pathway in these and other pathologies and underscores the utility of this compound as a selective tool for investigating the therapeutic potential of targeting this pathway. The detailed protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 20-Hydroxyeicosatetraenoic Acid (HETE)-dependent Hypertension in Human Cytochrome P450 (CYP) 4A11 Transgenic Mice: NORMALIZATION OF BLOOD PRESSURE BY SODIUM RESTRICTION, HYDROCHLOROTHIAZIDE, OR BLOCKADE OF THE TYPE 1 ANGIOTENSIN II RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 20-Hydroxyeicosatetraenoic Acid (20-HETE) in Androgen-Mediated Cell Viability in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20-HETE and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of 20-HETE Receptor Lowers Blood Pressure and Alters Vascular Function in Mice with Smooth Muscle-Specific Overexpression of CYP4A12-20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Androgen-Sensitive Hypertension Associates with Upregulated Vascular CYP4A12–20-HETE Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Outcomes of Stroke Induced by Middle Cerebral Artery Occlusion in Different Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systemic conditioned medium treatment from interleukin-1 primed mesenchymal stem cells promotes recovery after stroke - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 20-HETE and its Metabolites: A Comparative Guide to LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 20-hydroxyeicosatetraenoic acid (20-HETE) and its metabolites is crucial for understanding their roles in cardiovascular disease, inflammation, and cancer. This guide provides an objective comparison of common sample preparation techniques—Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—for the analysis of 20-HETE and its primary metabolite, 20-carboxy-arachidonic acid (20-COOH-AA), by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to 20-HETE Analysis
20-HETE is a potent bioactive lipid produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families. It is a key regulator of vascular tone, ion transport, and angiogenesis. Given its low endogenous concentrations and complex biological matrix, highly sensitive and specific analytical methods like LC-MS/MS are required for accurate measurement. The choice of sample preparation is a critical step that directly impacts the reliability and robustness of the quantification.
Comparison of Sample Preparation Methods: SPE vs. LLE
The two most common methods for extracting 20-HETE and other eicosanoids from biological matrices like plasma and urine are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Each method has distinct advantages and disadvantages in terms of recovery, purity, throughput, and cost.
Solid Phase Extraction (SPE) utilizes a solid sorbent to selectively adsorb the analytes of interest from the liquid sample. Interferences are washed away, and the purified analytes are then eluted with a small volume of organic solvent. SPE is known for providing cleaner extracts and higher concentration factors, making it suitable for achieving low detection limits.
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. While often simpler and less expensive in terms of consumables, LLE can be more labor-intensive, use larger volumes of solvents, and may result in the formation of emulsions that complicate phase separation.
Performance Data Comparison
The following tables summarize the performance characteristics of representative SPE and LLE methods for the analysis of 20-HETE and its metabolite from plasma. The data is compiled from different validated LC-MS/MS studies to provide a comparative overview.
Table 1: Method Performance Comparison for 20-HETE Quantification in Plasma
| Parameter | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Linearity Range | 0.94 - 30 ng/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | ~0.94 ng/mL | 1 ng/mL[1] |
| Mean Analyte Recovery | >85% | 85-113%[1] |
| Intra-day Precision (%RSD) | < 15% | < 9.2%[1] |
| Inter-day Precision (%RSD) | < 15% | < 12.7%[1] |
| Primary Advantage | High Purity & Concentration | Simplicity & Lower Consumable Cost |
| Primary Disadvantage | Higher Consumable Cost | Larger Solvent Volumes, Potential for Emulsions |
Note: Data is synthesized from multiple sources for comparative purposes and may not represent a direct head-to-head study. Performance can vary based on specific laboratory conditions, instrumentation, and matrix.
Table 2: Common LC-MS/MS Parameters for 20-HETE and Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 20-HETE | 319.2 | 301.2 / 245.2 | Negative |
| 20-COOH-AA | 333.2 | 289.2 / 167.1 | Negative |
| 20-HETE-d6 (Internal Standard) | 325.2 | 281.2 | Negative |
MRM transitions are typically optimized in negative ion mode, which efficiently ionizes the carboxylic acid moiety of these molecules[2].
Experimental Protocols
Below are detailed, representative protocols for both SPE and LLE of 20-HETE from human plasma.
Method 1: Solid Phase Extraction (SPE) Protocol for Plasma
This protocol is adapted for a standard reversed-phase SPE cartridge.
-
Sample Pretreatment:
-
To 100 µL of plasma, add 5 µL of an internal standard solution (e.g., 20-HETE-d6 in methanol).
-
Acidify the sample by adding 10 µL of 10% acetic acid to improve retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pretreated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
Method 2: Liquid-Liquid Extraction (LLE) Protocol for Plasma
This protocol employs a phase separation technique to extract the analytes.
-
Sample Preparation:
-
To 500 µL of human plasma in a glass tube, add 100 µL of internal standard solution (e.g., 20-HETE-d6 in methanol) and vortex for 1 minute.
-
Add 500 µL of a pre-saturated NaH₂PO₄ solution.
-
-
Extraction:
-
Add 4.0 mL of an organic solvent (e.g., ethyl acetate) to the tube.
-
Vortex vigorously for 5-6 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
-
Phase Separation:
-
Centrifuge the sample at 2500 x g for 10 minutes to separate the layers. Three layers should be visible: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a new tube, avoiding the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
-
Mandatory Visualizations
20-HETE Biosynthesis and Signaling Pathway
Arachidonic acid is metabolized by CYP4A/4F enzymes to produce 20-HETE, which then acts on various cellular targets to elicit physiological responses, including vasoconstriction and angiogenesis.
General Experimental Workflow for 20-HETE Analysis
The following diagram illustrates the typical steps involved in the quantification of 20-HETE from a biological sample using LC-MS/MS.
Conclusion
Both Solid Phase Extraction and Liquid-Liquid Extraction are effective methods for preparing biological samples for 20-HETE analysis by LC-MS/MS.
-
SPE is generally recommended for applications requiring the highest sensitivity and cleanest extracts, such as studies with very low analyte concentrations or complex matrices. Its main drawback is the higher cost of consumables.
-
LLE offers a simpler, lower-cost alternative that can provide excellent recovery and precision. It is a robust choice, particularly when matrix effects are well-characterized and manageable.
The optimal choice depends on the specific requirements of the study, including the biological matrix, required limit of quantitation, sample throughput, and available budget. Regardless of the method chosen, proper validation, including assessment of linearity, accuracy, precision, and recovery, is essential for generating reliable and reproducible data.
References
HET0016: A Comparative Guide to its In Vivo Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of HET0016 against vehicle controls and other relevant compounds. The information is supported by experimental data from multiple preclinical studies, with a focus on its efficacy in models of cerebral ischemia and cardiac arrest. Detailed experimental protocols and visual representations of its mechanism of action are included to facilitate a comprehensive understanding of its therapeutic potential.
I. Performance Comparison: this compound vs. Vehicle Control
This compound, a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, has demonstrated significant neuroprotective effects in various animal models of neurological injury.[1][2][3][4] The following tables summarize the key quantitative outcomes from these studies, comparing this compound treatment to a vehicle control.
| Outcome Measure | Animal Model | This compound Treatment Group | Vehicle Control Group | Percentage Improvement with this compound | Reference |
| Lesion Volume | Temporary Middle Cerebral Artery Occlusion (MCAO) in rats | 9.1% ± 4.9% | 57.4% ± 9.8% | 84.1% reduction | [2] |
| Infarct Volume | Transient MCAO in Spontaneously Hypertensive Rats (SHR) | Reduced by 59% | - | 59% reduction | [5] |
| Infarct Volume | Transient MCAO in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Reduced by 87% | - | 87% reduction | [5] |
| Neurological Deficit | Pediatric Asphyxial Cardiac Arrest in rats (12 min) | Reduced deficits at 3 hours | - | Qualitative Improvement | [4] |
| Brain Edema | MCAO and reperfusion in rats | Reduced brain edema at 24h | - | Qualitative Reduction | [3] |
| Brain Water Content | Traumatic Brain Injury (TBI) in rats (24h) | 79.86 ± 0.36% | 81.44 ± 0.40% | 1.94% decrease | [6] |
| Brain Water Content | Traumatic Brain Injury (TBI) in rats (72h) | 79.78 ± 0.45% | 81.78 ± 0.33% | 2.45% decrease | [6] |
| Outcome Measure | Animal Model | This compound Treatment Group | Vehicle Control Group | Percentage Improvement with this compound | Reference |
| Cerebral Blood Flow (CBF) | Temporary MCAO in rats (180 mins post-MCAO) | 89.2% ± 6.2% of baseline | 57.6% ± 19.0% of baseline | 54.9% increase | [2] |
| Cerebral Blood Flow (CBF) | Temporary MCAO in rats (240 mins post-MCAO) | 88.1% ± 5.7% of baseline | 53.8% ± 20.0% of baseline | 63.8% increase | [2] |
| Cortical Perfusion | Pediatric Asphyxial Cardiac Arrest in rats (5 mins post-resuscitation) | Higher than vehicle | - | Qualitative Increase | [1] |
| Cortical Perfusion | Pediatric Asphyxial Cardiac Arrest in rats (10 mins post-resuscitation) | Higher than vehicle | - | Qualitative Increase | [1] |
| Blood-Brain Barrier Permeability (Ktrans) | Traumatic Brain Injury (TBI) in rats (24h) | 0.025 ± 0.004 min⁻¹ | 0.034 ± 0.004 min⁻¹ | 26.5% decrease | [6] |
| Blood-Brain Barrier Permeability (Ktrans) | Traumatic Brain Injury (TBI) in rats (72h) | 0.038 ± 0.001 min⁻¹ | 0.056 ± 0.003 min⁻¹ | 32.1% decrease | [6] |
II. Comparative Efficacy with Other Neuroprotective Agents
While direct head-to-head in vivo studies are limited, the neuroprotective effects of this compound can be contextualized by comparing its mechanism and efficacy with other classes of neuroprotective agents.
| Agent/Class | Mechanism of Action | Key In Vivo Findings | Reference |
| This compound | Selective inhibitor of 20-HETE synthesis.[3][7] 20-HETE is a potent vasoconstrictor and pro-inflammatory molecule.[2][8] Inhibition of 20-HETE leads to reduced oxidative stress, inflammation, and improved vascular function.[3][8] | Reduces lesion/infarct volume, decreases brain edema, improves cerebral blood flow, and reduces neurological deficits in models of stroke and cardiac arrest.[1][2][4][5] It also attenuates blood-brain barrier disruption.[3] | [1][2][3][4][5][8] |
| 20-HETE Agonist (20-5,14-HEDGE) | Mimics the action of 20-HETE.[9] | Increases neuronal death after hemoglobin exposure in organotypic hippocampal slice cultures.[10] Reverses the neuroprotective effect of this compound in an in vitro model of oxygen-glucose deprivation.[9] | [9][10] |
| 20-HETE Antagonist (20-6,15-HEDGE) | Blocks the action of 20-HETE.[9] | Affords significant neuroprotection after oxygen-glucose deprivation in cultured neurons.[9] Decreases neuronal death in organotypic hippocampal slice cultures exposed to hemoglobin.[10] | [9][10] |
| Citicoline | Precursor for the synthesis of phosphatidylcholine, a key component of neuronal membranes.[11] | Has shown some beneficial effects in stroke patients, particularly those not treated with r-tPA, older than 70, or with less severe stroke.[11] | [11] |
| Cerebrolysin | A peptide mixture that mimics the action of neurotrophic factors.[11] | Exhibits protective effects on neurons following oxidative damage in vitro.[11] | [11] |
| MLC901 (NeuroAiD II) | A traditional Chinese medicine formulation with multiple components.[11] | Protects against ischemic brain injury, stimulates neurogenesis, and improves functional outcomes in animal models of stroke.[11] | [11] |
III. Signaling Pathways and Experimental Workflow
A. Signaling Pathway of this compound in Neuroprotection
The neuroprotective effects of this compound are mediated through the inhibition of 20-HETE synthesis, which in turn modulates several downstream pathways involved in neuroinflammation, oxidative stress, and vascular dysfunction.
Caption: this compound inhibits 20-HETE synthesis, leading to neuroprotection.
B. Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of this compound in a preclinical model of cerebral ischemia.
Caption: Workflow for in vivo validation of this compound's neuroprotection.
IV. Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's neuroprotective effects.
A. Animal Models
-
Temporary Middle Cerebral Artery Occlusion (MCAO) in Rats:
-
Procedure: Male Sprague-Dawley or Wistar rats are anesthetized. A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.[2][3]
-
Confirmation of Ischemia: Successful occlusion is often confirmed by a significant drop in regional cerebral blood flow (rCBF), measured by techniques like laser Doppler flowmetry.[2]
-
-
Pediatric Asphyxial Cardiac Arrest in Rats:
-
Procedure: 16- to 18-day-old rats are used. Asphyxia is induced by muscle paralysis and mechanical ventilation with a gas mixture lacking oxygen until the mean arterial pressure (MAP) drops to a specific level. Cardiac arrest is defined by the loss of a pulsatile blood pressure waveform. After a defined duration of cardiac arrest (e.g., 9 or 12 minutes), resuscitation is initiated with chest compressions and mechanical ventilation with 100% oxygen.[1][4]
-
B. Drug Administration
-
This compound (N-hydroxy-N'-(4-n-butyl-2-methylphenyl)formamidine):
-
Dosage and Route: A common dosage is 10 mg/kg administered intraperitoneally (i.p.) before the ischemic insult or at the time of resuscitation.[2][8] Other studies have used intravenous (i.v.) administration.[12]
-
Vehicle: The vehicle control typically consists of the solvent used to dissolve this compound, such as saline or a specific buffer.[2][8]
-
C. Assessment of Neuroprotection
-
Infarct Volume Measurement:
-
Method: 2,3,5-triphenyl-tetrazolium-chloride (TTC) staining.
-
Procedure: At a specified time point after reperfusion (e.g., 24 or 48 hours), animals are euthanized, and their brains are removed. The brains are sectioned coronally and incubated in a TTC solution. Viable tissue stains red, while infarcted tissue remains white. The unstained areas are then quantified using image analysis software to calculate the infarct volume, often expressed as a percentage of the total hemispheric volume.[2]
-
-
Cerebral Blood Flow (CBF) Measurement:
-
Brain Edema Assessment:
-
Method: Wet-Dry Weight Method.
-
Procedure: A specific brain region (e.g., the ischemic hemisphere) is dissected, and its wet weight is immediately recorded. The tissue is then dried in an oven at a high temperature (e.g., 100°C) for a specified period (e.g., 24 hours) until a constant dry weight is achieved. Brain water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.[3][6]
-
-
Blood-Brain Barrier (BBB) Permeability:
-
Method: Evans Blue Extravasation.
-
Procedure: Evans blue dye, which binds to albumin, is injected intravenously. Under normal conditions, the dye does not cross the BBB. After a circulation period, the animal is perfused to remove the dye from the vasculature. The brain is then removed, and the amount of extravasated dye in the brain parenchyma is quantified spectrophotometrically, indicating the extent of BBB disruption.[3]
-
-
Biochemical Analyses:
-
Western Blotting: Used to quantify the expression levels of specific proteins involved in BBB integrity (e.g., Claudin-5, ZO-1), inflammation, and apoptosis (e.g., MMP-9, JNK pathway proteins).[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue homogenates or cerebrospinal fluid.[10]
-
Oxidative Stress Markers: Assays to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant enzymes like superoxide dismutase (SOD).[6]
-
V. Conclusion
The available in vivo data strongly support the neuroprotective effects of this compound in preclinical models of ischemic and traumatic brain injury. Its mechanism of action, centered on the inhibition of the vasoconstrictive and pro-inflammatory mediator 20-HETE, offers a targeted therapeutic strategy. The quantitative data consistently demonstrate a significant reduction in neuronal damage and an improvement in physiological parameters compared to vehicle controls. While further comparative studies against other neuroprotective agents are warranted, this compound stands as a promising candidate for the development of novel treatments for acute neurological disorders. However, it is important to note that this compound itself did not proceed to clinical development due to unfavorable pharmacokinetic properties, such as poor solubility and a short half-life.[13] Research is ongoing to develop novel 20-HETE inhibitors with improved clinical potential.[13]
References
- 1. 20-Hydroxyeicosatetraenoic Acid Inhibition by this compound Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of the 20-HETE inhibitor this compound on brain damage after temporary focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effect of this compound on brain edema and blood-brain barrier dysfunction after cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 20-Hydroxyeicosatetraenoic Acid Inhibition by this compound Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. RETRACTED: 20-HETE Inhibition by this compound Decreases the Blood–Brain Barrier Permeability and Brain Edema After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Treatment with the cytochrome P450 ω-hydroxylase inhibitor this compound attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of 20-HETE Synthetic Cytochrome P450 Isoforms by Oxygen–Glucose Deprivation in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-HETE synthesis inhibition promotes cerebral protection after intracerebral hemorrhage without inhibiting angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
HET0016: A Comparative Analysis of its Impact on Arachidonic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of HET0016's effects on various arachidonic acid (AA) metabolites. This compound is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a key signaling molecule in various physiological and pathological processes. Understanding its selectivity and impact on other AA metabolic pathways is crucial for its therapeutic development and application. This document presents quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate an objective assessment of this compound's performance against other alternatives.
Data Presentation: this compound's Inhibitory Profile
The following tables summarize the quantitative data on the inhibitory potency of this compound against various enzymes involved in arachidonic acid metabolism. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit the activity of a specific enzyme by 50%.
| Target Enzyme/Metabolite | Species/System | IC50 (nM) | Reference(s) |
| 20-HETE Formation | Human Renal Microsomes | 8.9 ± 2.7 | [1][2] |
| Rat Renal Microsomes | 35.2 ± 4.4 | [1][2] | |
| Recombinant Human CYP4A11 | 42 | ||
| Recombinant Human CYP4F2 | 125 | ||
| Recombinant Rat CYP4A1 | 17.7 | ||
| Recombinant Rat CYP4A2 | 12.1 | ||
| Recombinant Rat CYP4A3 | 20.6 | ||
| Epoxyeicosatrienoic Acids (EETs) Formation | Rat Renal Microsomes | 2800 ± 300 | [1][2] |
| Cyclooxygenase (COX) Activity | Not Specified | 2300 | [1][2] |
| Other Cytochrome P450 Enzymes | |||
| CYP2C9 | Human Liver Microsomes | 3300 | |
| CYP2D6 | Human Liver Microsomes | 83900 | |
| CYP3A4 | Human Liver Microsomes | 71000 |
Table 1: Inhibitory Potency (IC50) of this compound on Arachidonic Acid Metabolizing Enzymes.
| Compound | Target | IC50 (µM) | Selectivity for 20-HETE vs. EETs | Reference(s) |
| This compound | 20-HETE (Rat Renal Microsomes) | 0.0352 | ~80-fold | [1] |
| EETs (Rat Renal Microsomes) | 2.8 | [1] | ||
| 17-Octadecynoic acid (17-ODYA) | 20-HETE (Rat Renal Microsomes) | 6.9 | Non-selective | [1] |
| EETs (Rat Renal Microsomes) | 1.2 | [1] | ||
| 1-Aminobenzotriazole (1-ABT) | 20-HETE (Human Renal Microsomes) | 38.5 | Not reported for EETs | [1] |
Table 2: Comparison of this compound with other inhibitors of 20-HETE synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide for the assessment of this compound's impact on arachidonic acid metabolites.
Measurement of 20-HETE and EETs Formation in Renal Microsomes
This protocol is adapted from studies investigating the inhibitory effects of this compound on CYP450-mediated arachidonic acid metabolism.
a. Microsome Preparation:
-
Kidneys from male Sprague-Dawley rats or human donor kidneys are homogenized in a buffer containing 10 mM potassium phosphate, 250 mM sucrose, 10 mM EDTA, and 2 mM dithiothreitol (pH 7.7).
-
The homogenate is centrifuged at 9,000 x g for 20 minutes to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged at 100,000 x g for 60 minutes to pellet the microsomes.
-
The microsomal pellet is washed and resuspended in a 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM EDTA, 2 mM dithiothreitol, and 20% glycerol. The protein concentration is determined using a standard Bradford assay.
b. Incubation Assay:
-
Microsomal protein (e.g., 0.5 mg/mL) is pre-incubated with varying concentrations of this compound or vehicle (control) for 10 minutes at 37°C in a buffer containing 100 mM potassium phosphate (pH 7.4), 10 mM MgCl2, and 1 mM EDTA.
-
The enzymatic reaction is initiated by adding [1-14C]-arachidonic acid (e.g., 40 µM) and an NADPH-generating system (1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
-
The reaction is allowed to proceed for 30 minutes at 37°C and is then terminated by acidification with 2 M formic acid.
c. Metabolite Extraction and Analysis:
-
The arachidonic acid metabolites are extracted from the incubation mixture using ethyl acetate.
-
The organic phase is evaporated to dryness under nitrogen and the residue is reconstituted in a suitable solvent (e.g., 50% methanol).
-
The metabolites are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radiodetector or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For LC-MS/MS analysis, specific parent-to-daughter ion transitions are monitored for 20-HETE, various EETs, and their corresponding internal standards to ensure accurate quantification.
Assessment of Cyclooxygenase (COX) Activity
This assay determines the effect of this compound on the activity of COX enzymes.
-
A commercially available COX activity assay kit (e.g., from Cayman Chemical) is typically used.
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin H2 (produced from arachidonic acid by the cyclooxygenase activity of the enzyme).
-
Briefly, purified ovine or human COX-1 or COX-2 is incubated with arachidonic acid in the presence of a heme cofactor and varying concentrations of this compound.
-
The reaction is initiated and the rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 590 nm).
-
The IC50 value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
The following diagrams illustrate the arachidonic acid signaling pathways and a typical experimental workflow for assessing the impact of this compound.
Caption: Arachidonic Acid Metabolic Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the impact of this compound.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling HET0016
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical guidance for the handling, storage, and disposal of HET0016, a potent and selective inhibitor of 20-HETE synthesis. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Immediate Safety and Handling
This compound is a bioactive small molecule that requires careful handling to minimize exposure and ensure a safe laboratory environment. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following provides essential guidance on personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in solid or solution form. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or latex gloves. Regularly inspect gloves for any signs of degradation or puncture.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: For operations that may generate dust or aerosols of this compound, a properly fitted NIOSH-approved respirator is recommended.
Engineering Controls
-
Work with this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If ingested: Wash out mouth with water, provided the person is conscious. Call a physician.
Logistical Information: Storage and Stability
Proper storage of this compound is critical for maintaining its chemical integrity and efficacy.
| Parameter | Recommendation |
| Storage Temperature | The solid form of this compound should be stored at -20°C.[1] |
| Stability | When stored as a solid at -20°C, this compound is stable for at least four years.[1] Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year.[2] |
| Solutions | It is recommended to prepare fresh solutions for immediate use.[2][3] If storing solutions, aliquot to avoid repeated freeze-thaw cycles.[2] |
Operational Plan: Preparation of Solutions
This compound exhibits varying solubility in different solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 14 mg/mL |
| 15% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | 452.7 µg/mL[4] |
| Water | 34.2 µg/mL[4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Ensure all necessary PPE is worn. Prepare the balance and weighing materials inside a chemical fume hood to minimize exposure to the solid compound.
-
Weighing this compound: Carefully weigh the desired amount of this compound (Molecular Weight: 206.28 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the solid this compound to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 0.2063 mg of this compound in 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in appropriately labeled, sealed vials at -20°C or -80°C.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused this compound: Should be disposed of as hazardous chemical waste. Do not discard down the drain or in regular trash.
-
Contaminated Materials: Gloves, vials, and other disposable materials that have come into contact with this compound should be collected in a designated, sealed hazardous waste container.
Mechanism of Action and Inhibitory Profile
This compound is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1] It achieves this by inhibiting the cytochrome P450 (CYP) enzymes responsible for 20-HETE production, primarily CYP4A and CYP4F isoforms.[1]
Inhibitory Concentrations (IC50)
The following table summarizes the inhibitory potency of this compound against various enzymes.
| Enzyme Target | IC50 Value (nM) |
| 20-HETE formation (human renal microsomes) | 8.9[1] |
| 20-HETE formation (rat renal microsomes) | 35[5] |
| Recombinant CYP4A1 | 17.7[2] |
| Recombinant CYP4A2 | 12.1[2] |
| Recombinant CYP4A3 | 20.6[2] |
| Epoxyeicosatrienoic acids (EETs) formation | 2800[5] |
| Cyclooxygenase (COX) activity | 2300[6] |
| CYP2C9 | 3300[6] |
| CYP2D6 | 83,900[6] |
| CYP3A4 | 71,000[6] |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and its targeted signaling pathway.
Caption: A typical experimental workflow for investigating the effects of this compound.
Caption: The inhibitory action of this compound on the 20-HETE synthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Intravenous Formulation of this compound for Inhibition of Rat Brain 20-Hydroxyeicosatetraenoic Acid (20-HETE) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
